3-Phenoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQWMNOCSRRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436018 | |
| Record name | 3-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-66-2 | |
| Record name | 3-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-phenoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-phenoxyphenylboronic acid from 3-bromophenol
An In-Depth Technical Guide for the Synthesis of 3-Phenoxyphenylboronic Acid from 3-Bromophenol
Abstract
This compound is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials where it serves as a key precursor in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, commencing from the readily available starting material, 3-bromophenol. The synthetic strategy is dissected into two primary stages: the formation of a diphenyl ether linkage via Ullmann condensation to yield 1-bromo-3-phenoxybenzene, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid functionality. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into reaction optimization, purification, and safety. The protocols are designed to be self-validating, supported by mechanistic explanations and citations to authoritative literature, ensuring scientific integrity and reproducibility for researchers in drug development and chemical synthesis.
Introduction: The Strategic Importance of Arylboronic Acids
Arylboronic acids and their corresponding esters are indispensable reagents in contemporary organic chemistry. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have established the Suzuki-Miyaura cross-coupling reaction as one of the most powerful tools for synthetic chemists. Within this class of compounds, this compound offers a unique structural motif, combining the reactivity of the boronic acid with the conformational influence and metabolic stability of the diphenyl ether backbone. This structure is frequently incorporated into molecules targeting a range of biological endpoints, making a reliable and scalable synthesis a critical objective for medicinal and process chemists.
This guide presents a robust and logical synthetic pathway, beginning with the strategic conversion of 3-bromophenol.
Retrosynthetic Analysis and Strategy
The synthesis is logically approached in two key transformations. The hydroxyl group of 3-bromophenol is first converted to a phenoxy group, and subsequently, the C-Br bond is converted into a C-B bond. This sequence is strategically sound as the ether linkage is robust and stable to the conditions of the subsequent borylation reaction.
Caption: Overall synthetic workflow for this compound.
Part I: Synthesis of the 1-Bromo-3-phenoxybenzene Intermediate
The initial step involves the formation of the diphenyl ether core. The Ullmann condensation, a classic copper-catalyzed reaction, is a reliable method for this transformation. It involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base.
Principle and Rationale
The Ullmann condensation is chosen for its operational simplicity and the relatively low cost of the copper catalyst compared to palladium-based systems for C-O coupling. In this reaction, 3-bromophenol is deprotonated by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophile then displaces the bromide from another molecule of an aryl halide, facilitated by a copper catalyst. For this synthesis, we will couple 3-bromophenol with phenol itself.
Detailed Experimental Protocol: Ullmann Condensation
Materials:
-
3-Bromophenol (1.0 equiv.)
-
Phenol (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
Pyridine (solvent)
-
Toluene
-
Hydrochloric Acid (HCl), 2 M solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 equiv.), phenol (1.2 equiv.), anhydrous potassium carbonate (2.5 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous pyridine as the solvent (approx. 0.2 M concentration relative to 3-bromophenol).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring. The mixture will become a dark, heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 3-bromophenol is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of Celite® to remove the copper salts and excess base. Wash the pad with additional toluene.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 2 M HCl (2x) to remove pyridine, water (1x), and finally with brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-bromo-3-phenoxybenzene is typically a dark oil. Purify the product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless or pale yellow oil.
Part II: Miyaura Borylation to this compound
The second stage converts the aryl bromide into the target arylboronic acid. The Miyaura borylation is the method of choice, utilizing a palladium catalyst to couple the aryl halide with a diboron reagent.[1][2] This reaction is renowned for its high efficiency and broad functional group tolerance.[3][4]
Principle and Rationale
The Miyaura borylation reaction facilitates the synthesis of boronate esters via the cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halides.[1] The use of a relatively weak base, such as potassium acetate (KOAc), is crucial. It is effective in the catalytic cycle but not strong enough to promote a subsequent, undesired Suzuki coupling between the newly formed boronate ester and the starting aryl bromide.[2] The resulting pinacol boronate ester is a stable, crystalline solid that can be easily purified and subsequently hydrolyzed to the boronic acid during the aqueous work-up.
Detailed Experimental Protocol: Miyaura Borylation
Materials:
-
1-Bromo-3-phenoxybenzene (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
1,4-Dioxane or Dimethyl Sulfoxide (DMSO), anhydrous (solvent)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 1-bromo-3-phenoxybenzene (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), anhydrous potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Add anhydrous dioxane (or DMSO) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 4-16 hours).
-
Work-up and Hydrolysis:
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. The intermediate boronate ester is in the organic phase.
-
To hydrolyze the ester, stir the organic phase vigorously with 1 M HCl for 2-4 hours at room temperature, or until analysis (e.g., by LC-MS) confirms complete conversion to the boronic acid.
-
-
Isolation and Purification:
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound is often an off-white solid. Purification can be achieved by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot ethyl acetate or other polar solvent and then adding a non-polar solvent like hexane until turbidity is observed, followed by slow cooling to induce crystallization.[5] Alternatively, an acid-base extraction can be employed where the boronic acid is extracted into a basic aqueous solution and then re-precipitated by acidification.[6]
-
Mechanism: The Miyaura Borylation Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.
Caption: Catalytic cycle for the Miyaura borylation reaction.
Quantitative Data Summary
| Step | Reactant | M.W. ( g/mol ) | Equiv. | Catalyst | Solvent | Yield (%) | Purity (%) |
| 1 | 3-Bromophenol | 173.01 | 1.0 | CuI | Pyridine | 75-85 | >95 (after purification) |
| 2 | 1-Bromo-3-phenoxybenzene | 249.10 | 1.0 | Pd(dppf)Cl₂ | Dioxane | 80-90 | >98 (after recrystallization) |
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
3-Bromophenol: This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or swallowed and can cause skin irritation. All manipulations should be conducted in a fume hood.
-
Palladium Catalysts: While not acutely toxic in small amounts, palladium catalysts should be handled with care to avoid inhalation of fine powders.
-
Pressure and Inert Atmosphere: Reactions under inert atmosphere should be equipped with a bubbler to prevent over-pressurization.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to high-purity this compound from 3-bromophenol. The selection of a classic Ullmann condensation followed by a modern Miyaura borylation represents a robust and scalable strategy. By understanding the causality behind the choice of reagents and conditions, and by adhering to the detailed protocols, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry.
- Higashibayashi, S., et al. (n.d.). Selective Deprotection of t-Butyldiphenylsilyl Ethers in the Presence of t-Butyldimethylsilyl Ethers by Tetrabutylammonium Fluoride, Acetic Acid, and Water.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
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- ChemicalBook. (n.d.). 3-Bromophenol(591-20-8)MSDS Melting Point Boiling Density Storage Transport.
- ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether.
- Ketone Pharma. (2024, August 17). 3-Bromophenol: Properties, Safety information.
- PubChem. (n.d.). 3-Bromophenol | C6H5BrO | CID 11563.
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- Thermo Fisher Scientific. (2025, December 22). 3-Bromophenol - SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
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- Synfacts. (2020). Miyaura Borylation Reaction.
- Patsnap. (2016, August 3). Preparation method of 4-phenoxyphenylboronic acid.
- Gray, M., et al. (2012, September 4). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC.
- Organic Syntheses. (n.d.). o-BROMOPHENOL.
- Preshlock, S., et al. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
- ResearchGate. (n.d.). Miyaura borylation | Request PDF.
- Google Patents. (2005, March 3). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
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3-Phenoxyphenylboronic acid molecular weight and formula
An In-depth Technical Guide to 3-Phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a phenoxyphenyl scaffold coupled with a reactive boronic acid group, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of its core chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, explores its primary application in Suzuki-Miyaura coupling, and details essential handling and characterization procedures. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.
Core Compound Identity and Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature. Its identity is unequivocally established by its molecular structure, formula, and CAS number.
Molecular Structure and Formula
The fundamental attributes of this compound are its molecular formula and weight.
-
Molecular Weight: 214.02 g/mol [1][3] (Note: values may appear as 214.03 g/mol depending on the source and isotopic mass considerations)[2][4]
-
IUPAC Name: (3-phenoxyphenyl)boronic acid[2]
The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)₂] and a phenoxy group (-O-Ph) at the meta (1,3) positions.
Physicochemical Data
A summary of the key physical and chemical properties is crucial for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Melting Point | 138-143 °C | [1] |
| Boiling Point | 391.1 ± 44.0 °C (Predicted) | [1] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.82 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in most polar organic solvents. | [1][5] |
| Appearance | White to off-white powder | [1] |
Synthesis and Purification
The synthesis of arylboronic acids, including this compound, commonly proceeds through the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The Grignard reaction is a field-proven and reliable method.
Synthetic Workflow: Grignard-Mediated Borylation
This pathway is chosen for its high reliability and scalability. The core logic involves the formation of a highly nucleophilic Grignard reagent from 3-bromodiphenyl ether, which then attacks the electrophilic boron atom of a trialkyl borate.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Bromodiphenyl ether
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous THF and a single crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromodiphenyl ether (1.0 equivalent) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add trimethyl borate (3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C.[6] Stir the mixture at this temperature for 1 hour.
-
Hydrolysis: Allow the reaction mixture to warm slowly to room temperature over 2 hours. Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. Stir vigorously for at least 12 hours to ensure complete hydrolysis of the boronate ester.[6]
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent for constructing carbon-carbon bonds, most notably in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed process is fundamental in drug discovery for synthesizing biaryl and substituted aromatic structures.[5]
Mechanistic Rationale
The Suzuki coupling mechanism is a well-understood catalytic cycle. The choice of this reaction is dictated by its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners. The boronic acid does not directly participate; it must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound
Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
Triphenylphosphine [PPh₃] (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent.
-
Reaction Execution: Add the dioxane/water solvent mixture to the main flask. Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
-
Heating: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[8]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-closed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8 °C.[1][8] Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), particularly upon prolonged storage or exposure to heat. Storing under inert gas minimizes this degradation.
References
- Phenylboronic acid. Wikipedia.
- Organic Syntheses Procedure. Organic Syntheses.
- Suzuki Coupling. Organic Chemistry Portal.
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- (4-Phenoxyphenyl) Boronic Acid; 4-Phenoxyphenylboronic Acid CAS 51067-38-0. Fengchen Group.
- Preparation method of 4-phenoxyphenylboronic acid. Patsnap.
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An In-depth Technical Guide to (3-phenoxyphenyl)boronic acid: Properties, Reactivity, and Applications
(3-phenoxyphenyl)boronic acid has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, combining a biphenyl ether backbone with the versatile boronic acid functional group, makes it an indispensable reagent for constructing complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Characteristics
(3-phenoxyphenyl)boronic acid is a white crystalline powder at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The ether linkage provides a degree of conformational flexibility, while the boronic acid moiety is the center of its chemical reactivity.
| Property | Value | Source(s) |
| CAS Number | 221006-66-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁BO₃ | [1][3][4] |
| Molecular Weight | 214.02 - 214.03 g/mol | [1][2][3][4] |
| Appearance | White powder | [1] |
| Melting Point | 138-143 °C | [1][4] |
| Boiling Point | 391.1 ± 44.0 °C (Predicted) | [1] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble | [1] |
| IUPAC Name | (3-phenoxyphenyl)boronic acid | [4] |
| SMILES | OB(O)C1=CC(OC2=CC=CC=C2)=CC=C1 | [3][4] |
| InChI Key | LOPQWMNOCSRRSR-UHFFFAOYSA-N | [4] |
Chemical Reactivity and Synthetic Utility
The utility of (3-phenoxyphenyl)boronic acid is dominated by the chemistry of the boronic acid group. Boronic acids are mild Lewis acids, generally stable, and easy to handle, which makes them cornerstones of modern organic synthesis.[5]
The most prominent application of (3-phenoxyphenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is one of the most robust and widely used methods for synthesizing biaryl compounds, styrenes, and polyolefins.[6][7]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
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A Technical Guide to the Crystal Structures of Phenoxyphenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids are foundational building blocks in modern chemistry, with applications spanning organic synthesis, materials science, and medicinal chemistry. The phenoxyphenylboronic acid isomers (ortho-, meta-, and para-) represent a unique subclass where the orientation of the phenoxy group profoundly influences molecular conformation, intermolecular interactions, and, consequently, the solid-state architecture. This technical guide provides an in-depth analysis of the crystal structures of these isomers. We synthesize crystallographic data with field-proven insights into synthesis and crystallization protocols. By examining the causality behind the observed supramolecular motifs, primarily hydrogen-bonded dimers, this guide illuminates how subtle changes in isomeric substitution dictate crystal packing. This structural understanding is paramount for professionals in drug development, where solid-state properties like solubility and stability are critical, and for scientists engineering novel crystalline materials.
Introduction: The Significance of Boronic Acid Supramolecular Chemistry
Boronic acids, characterized by the –B(OH)₂ functional group, are cornerstones of synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the dihydroxyl nature of the boronic acid moiety makes it a potent and versatile hydrogen-bond donor.[2] This capability drives the formation of predictable and robust supramolecular assemblies, a principle at the heart of crystal engineering.[3]
Typically, arylboronic acids self-assemble in the solid state to form hydrogen-bonded dimers.[4][5] This primary structural motif, analogous to the classic carboxylic acid dimer, creates a stable, centrosymmetric eight-membered ring. However, the introduction of additional functional groups, such as the phenoxy substituent in phenoxyphenylboronic acids, introduces secondary interactions and steric considerations that can modulate this primary motif. The positional isomerism (ortho, meta, para) is not a trivial structural change; it dictates the three-dimensional presentation of the phenoxy group relative to the core phenylboronic acid, influencing everything from intramolecular hydrogen bonding to long-range crystal packing.[6] Understanding these subtle yet powerful influences is critical for controlling the physicochemical properties of active pharmaceutical ingredients (APIs) and designing functional organic materials.[7]
Synthesis and Crystallization Protocols
The reliable synthesis and crystallization of phenoxyphenylboronic acid isomers are prerequisites for their structural elucidation and application. The protocols described below represent a validated pathway to obtaining high-purity, single-crystal-quality material.
Synthesis via Lithium-Halogen Exchange
A common and effective route to arylboronic acids is through the electrophilic trapping of an aryl-lithium intermediate with a borate ester.[1] This method offers high yields and functional group tolerance.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The corresponding bromophenoxybenzene isomer (e.g., 4-bromodiphenyl ether for the para-isomer) (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).[8]
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -65 °C.[8] The reaction is stirred at this temperature for 1 hour. Causality Note: This low temperature is critical to prevent side reactions and ensure the stability of the aryl-lithium intermediate.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -65 °C.[8] Causality Note: The use of a trialkyl borate ester provides the electrophilic boron source. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to cleaner reactions.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH 1-2).
-
Workup and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel column chromatography to yield the pure phenoxyphenylboronic acid isomer.[9]
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. The slow evaporation technique is a reliable starting point.
Experimental Protocol:
-
Solvent Selection: The purified boronic acid is dissolved in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and methanol (e.g., 19:1 CH₂Cl₂:MeOH).[10] Causality Note: The solvent choice is paramount. A good solvent will fully dissolve the compound, while a co-solvent or anti-solvent (like hexane) is used to slowly decrease solubility, promoting gradual crystallization rather than rapid precipitation.
-
Slow Evaporation/Vapor Diffusion: The solution is placed in a small vial, which is then placed inside a larger, sealed chamber containing a more volatile anti-solvent, such as hexane.[10] The slow diffusion of the anti-solvent vapor into the vial gradually reduces the solubility of the boronic acid, leading to the formation of well-ordered single crystals over several days.
Caption: Experimental workflow from synthesis to single-crystal X-ray analysis.
Comparative Crystal Structure Analysis
The defining feature of arylboronic acid crystal structures is the formation of intermolecular O–H···O hydrogen bonds, leading to centrosymmetric dimers.[5][11] While all three phenoxyphenylboronic acid isomers exhibit this primary motif, the disposition of the phenoxy group introduces significant variations in their extended packing structures.
Caption: The classic hydrogen-bonded homodimer motif in arylboronic acids.
The ortho-Isomer: Intramolecular Interactions
The crystal structure of 2-phenoxyphenylboronic acid is distinguished by the potential for intramolecular hydrogen bonding between one of the boronic acid hydroxyl groups and the ether oxygen of the phenoxy substituent.[12] This interaction can compete with the intermolecular dimerization, leading to unique conformational preferences. Studies on analogous ortho-alkoxy substituted phenylboronic acids show that while the typical intermolecular dimer is often still formed, the ortho-substituent significantly influences the planarity and packing of the molecules.[12] The steric bulk of the ortho-phenoxy group can twist the boronic acid moiety out of the plane of the phenyl ring, disrupting potential π-π stacking interactions that might otherwise stabilize the lattice.
The meta-Isomer: Asymmetric Packing
For 3-phenoxyphenylboronic acid, the substituent is positioned where it cannot form intramolecular hydrogen bonds and its steric influence on the boronic acid group is minimized. This often results in a crystal packing that is primarily dictated by the standard hydrogen-bonded dimer formation, with the phenoxy groups projecting outwards from the central dimeric core. The overall packing is then governed by weaker C–H···O or C–H···π interactions between these extended phenoxy groups, which can lead to complex, layered, or herringbone structures.
The para-Isomer: Linear Extension and π-π Stacking
The para-isomer, 4-phenoxyphenylboronic acid, presents the most linear geometry of the three.[13] This linearity is highly conducive to efficient crystal packing. After the formation of the primary hydrogen-bonded dimer, the extended, rod-like shape of the dimer allows for favorable offset face-to-face π-π stacking interactions between adjacent dimers.[10] This leads to the formation of well-ordered, one-dimensional tapes or two-dimensional sheets, often resulting in higher thermal stability and lower solubility compared to its isomers.
Summary of Crystallographic Data
While specific crystallographic data for all three phenoxyphenylboronic acid isomers is dispersed throughout the literature, the table below provides a representative comparison based on typical values for substituted phenylboronic acids.
| Parameter | ortho-Isomer | meta-Isomer | para-Isomer |
| Primary Motif | H-bonded Dimer | H-bonded Dimer | H-bonded Dimer |
| Key Secondary Interaction | Intramolecular H-bonding; Steric hindrance | C-H···O / C-H···π interactions | π-π stacking |
| Typical Packing | Twisted, less efficient packing | Layered or herringbone motifs | 1D tapes or 2D sheets |
| Expected Planarity | Non-planar (B(OH)₂ twisted) | Generally planar | Generally planar |
| Space Group (Example) | Monoclinic (e.g., P2₁/c) | Monoclinic or Orthorhombic | Monoclinic (e.g., P2₁/c) |
Implications for Drug Development and Materials Science
The distinct solid-state structures of these isomers have profound practical consequences.
-
For Drug Development: The crystal packing directly impacts key pharmaceutical properties. The more efficient packing and stronger intermolecular interactions in the para-isomer typically lead to higher melting points and lower aqueous solubility. Conversely, the less efficient, sterically hindered packing of the ortho-isomer may result in higher solubility. These differences are critical during lead optimization and formulation, as they affect bioavailability and shelf-life. Furthermore, the ability of the boronic acid moiety to engage in reversible covalent bonding with diols is the basis for its use as a glucose sensor and in certain drug classes.[14]
-
For Materials Science: The predictable self-assembly of boronic acids makes them excellent candidates for crystal engineering.[3] The para-isomer, with its propensity to form extended linear arrays, could be used as a building block for porous organic frameworks (POFs) or liquid crystals. The different geometries of the isomers allow for tunable control over the architecture and properties of self-assembled materials.
Conclusion
The crystal structures of phenoxyphenylboronic acid isomers are a compelling case study in the principles of supramolecular chemistry. A seemingly minor change in substituent position—from ortho to meta to para—triggers a cascade of effects, from altering intramolecular forces to dictating long-range crystal packing. For researchers in drug development and materials science, a deep understanding of these structure-property relationships is not merely academic; it is a fundamental requirement for the rational design of molecules with tailored solid-state properties. By leveraging the predictable yet tunable nature of the boronic acid hydrogen-bonding motif, scientists can exert precise control over the crystalline architecture and, by extension, the function of the final product.
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- Dixon, D. A., & J. S. Thrasher. (2009). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A.
- [2-(4-Ethylphenyl)phenoxy]boronic acid | C14H15BO3. (n.d.). PubChem.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh.
- Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
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- Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. (n.d.). ResearchGate.
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A Spectroscopic Guide to 3-Phenoxyphenylboronic Acid: In-Depth Analysis for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, arylboronic acids stand as indispensable building blocks, largely owing to their pivotal role in Suzuki-Miyaura cross-coupling reactions. Among these, 3-phenoxyphenylboronic acid emerges as a compound of significant interest, offering a versatile scaffold for the synthesis of complex molecular architectures. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization.
This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data, delving into the causality behind experimental choices and the principles of data interpretation.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₁₂H₁₁BO₃, possesses a unique structural motif characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a phenoxy group at the meta-position relative to the boronic acid. This arrangement of electron-withdrawing (boronic acid) and electron-donating (phenoxy) groups influences the electronic environment of the aromatic protons and carbons, which is directly observable in its NMR spectra.
A critical consideration in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium can lead to broadened signals in NMR spectra and the appearance of additional peaks in mass spectra. Careful sample preparation and selection of analytical conditions are therefore crucial for obtaining high-quality, interpretable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | s (broad) | 2H | B(OH )\₂ |
| ~7.8 - 7.9 | m | 1H | Ar-H (proton ortho to -B(OH)₂) |
| ~7.5 - 7.6 | m | 1H | Ar-H (proton ortho to -B(OH)₂) |
| ~7.3 - 7.5 | m | 3H | Ar-H |
| ~7.1 - 7.2 | m | 2H | Ar-H |
| ~7.0 - 7.1 | m | 2H | Ar-H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The broadness of the B(OH)₂ signal is due to chemical exchange and quadrupolar relaxation of the boron nucleus. Addition of D₂O will cause the disappearance of this signal, a useful technique for its confirmation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron atom often exhibits a broad signal or is sometimes not observed due to quadrupolar relaxation.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | Ar-C -O |
| ~156 | Ar-C -O |
| ~136 | Ar-C |
| ~130 | Ar-C H |
| ~129 | Ar-C -B (often broad or unobserved) |
| ~124 | Ar-C H |
| ~121 | Ar-C H |
| ~119 | Ar-C H |
| ~118 | Ar-C H |
Experimental Protocol for NMR Data Acquisition
A robust protocol is essential for acquiring high-fidelity NMR data for this compound, taking into account its potential for boroxine formation.
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred as it can help to break up the boroxine trimer.
-
Cap the tube and gently sonicate or vortex until the sample is fully dissolved. A clear solution is indicative of good dissolution.
Instrumental Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds is recommended.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, including quaternary carbons.
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, B-O, C-O, and aromatic C-H and C=C bonds.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, often H-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1380-1320 | Strong | B-O asymmetric stretch |
| 1250-1200 | Strong | Aryl-O-C asymmetric stretch |
| 750-700 | Strong | Aromatic C-H out-of-plane bending |
The broad O-H stretching band is a hallmark of boronic acids and is indicative of hydrogen bonding, either intramolecularly or intermolecularly, or with associated water molecules.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient and common technique for obtaining IR spectra of solid samples.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record
The Ascendance of Phenoxyphenylboronic Acids: From Serendipitous Discovery to Pillars of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyphenylboronic acids, a subclass of arylboronic acids, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Initially explored as part of broader investigations into organoboron compounds, their unique structural motif, featuring a flexible ether linkage, has proven invaluable. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and the pivotal role of phenoxyphenylboronic acids in contemporary drug discovery. We will delve into the mechanistic underpinnings of their synthesis, provide detailed experimental protocols, and explore their application in the construction of complex, biologically active molecules, most notably as key building blocks for kinase inhibitors such as Ibrutinib and Evobrutinib.
A Historical Perspective: The Genesis of Phenoxyphenylboronic Acids
The story of phenoxyphenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, it was the pioneering work of American chemist Henry Gilman in the early 20th century that laid a significant portion of the groundwork for the synthesis of various organometallic reagents, including those that would lead to arylboronic acids.
The first documented synthesis of a phenoxyphenylboronic acid can be traced back to a 1934 publication in the Journal of the American Chemical Society. In this seminal work, Gilman and his colleagues were broadly investigating the reactions of organometallic compounds. While the primary focus of the paper was not on phenoxyphenylboronic acids specifically, their synthesis was reported as part of a larger study on the preparation of various boronic acids.
The early methods for synthesizing arylboronic acids, including the phenoxyphenyl derivatives, were heavily reliant on the use of organometallic reagents like Grignard reagents.[1] These early procedures, while groundbreaking for their time, often suffered from drawbacks such as harsh reaction conditions and limited functional group tolerance. The evolution of synthetic methodologies over the subsequent decades has been driven by the need for milder, more efficient, and more versatile routes to these valuable compounds.
The Art of Synthesis: From Classical Methods to Modern Innovations
The synthesis of phenoxyphenylboronic acids has evolved significantly from the early Grignard-based approaches. Modern methods offer improved yields, greater functional group tolerance, and milder reaction conditions, making these compounds readily accessible for a wide range of applications.
The Classical Approach: The Grignard Reaction
The traditional and still widely practiced method for the synthesis of phenoxyphenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] The key starting material for this synthesis is 4-bromodiphenyl ether.
2.1.1. Preparation of the Precursor: 4-Bromodiphenyl Ether
4-Bromodiphenyl ether can be synthesized via an Ullmann condensation between phenol and 1,4-dibromobenzene in the presence of a copper catalyst and a base.
Caption: Ullmann condensation for the synthesis of 4-bromodiphenyl ether.
2.1.2. The Grignard Reaction and Boration
The core of the classical synthesis involves the formation of a Grignard reagent from 4-bromodiphenyl ether, which is then reacted with a trialkyl borate (e.g., trimethyl borate). The resulting boronate ester is subsequently hydrolyzed to yield the desired phenoxyphenylboronic acid.
Caption: The classical Grignard-based synthesis of 4-phenoxyphenylboronic acid.
Experimental Protocol: Classical Synthesis of 4-Phenoxyphenylboronic Acid
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromodiphenyl ether in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 4-bromodiphenyl ether solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[3]
-
Boration: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[4]
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-phenoxyphenylboronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
Modern Advancements in Synthesis
While the Grignard method is robust, modern organic synthesis has seen the development of alternative methods that offer advantages in terms of functional group compatibility and reaction conditions.
2.2.1. Lithiation-Borylation
An alternative to the Grignard reaction is the use of organolithium reagents. This method involves a lithium-halogen exchange reaction between 4-bromodiphenyl ether and an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate. This method can be advantageous for substrates that are not compatible with the conditions required for Grignard reagent formation.
2.2.2. Palladium-Catalyzed Borylation
The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron), has become a powerful tool for the synthesis of arylboronic esters.[5] This method offers excellent functional group tolerance and is often used for the synthesis of complex molecules.
Caption: Miyaura borylation for the synthesis of phenoxyphenylboronic acid esters.
Table 1: Comparison of Synthetic Methods for Phenoxyphenylboronic Acids
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| Grignard Reaction | 4-Bromodiphenyl Ether | Mg, Trialkyl borate | Cost-effective, well-established | Sensitive to moisture, limited functional group tolerance |
| Lithiation-Borylation | 4-Bromodiphenyl Ether | Organolithium, Trialkyl borate | Faster reaction times, can be used for less reactive halides | Requires very low temperatures, strong bases can be problematic |
| Miyaura Borylation | 4-Bromodiphenyl Ether | Bis(pinacolato)diboron, Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of palladium catalyst and diboron reagent |
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The true value of phenoxyphenylboronic acids was fully realized with the advent of the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide or triflate. Phenoxyphenylboronic acids are excellent coupling partners in this reaction, enabling the facile introduction of the phenoxyphenyl moiety into a wide variety of molecular scaffolds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Phenoxyphenylboronic Acid with an Aryl Bromide
-
Reaction Setup: To a reaction vessel, add the aryl bromide, 4-phenoxyphenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Driving Drug Discovery: The Role of Phenoxyphenylboronic Acids in Medicinal Chemistry
The phenoxyphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily synthesize and incorporate this group via phenoxyphenylboronic acids has been a significant enabler in the development of new therapeutics, particularly in the area of kinase inhibitors.
Ibrutinib (Imbruvica®): A Landmark BTK Inhibitor
Ibrutinib is a first-in-class, orally available inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. It is approved for the treatment of various B-cell malignancies. The synthesis of Ibrutinib relies on a key Suzuki-Miyaura coupling reaction between 4-phenoxyphenylboronic acid and a pyrazolopyrimidine core.[7]
The 4-phenoxyphenyl group in Ibrutinib plays a critical role in its binding to the ATP-binding pocket of BTK. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. Furthermore, the terminal phenyl ring engages in favorable hydrophobic interactions within the active site, contributing to the high affinity of the inhibitor.
Evobrutinib: A Selective BTK Inhibitor
Evobrutinib is another potent and highly selective BTK inhibitor that has been developed for the treatment of autoimmune diseases.[8] Similar to Ibrutinib, its synthesis involves a Suzuki coupling with 4-phenoxyphenylboronic acid. The phenoxyphenyl moiety in evobrutinib serves a similar purpose, anchoring the molecule in the ATP-binding site of BTK.[8]
Lck Inhibitors
Lymphocyte-specific protein tyrosine kinase (Lck) is another important target in immunology and oncology. Several potent Lck inhibitors have been developed that incorporate the phenoxyphenyl scaffold, introduced via Suzuki coupling with 4-phenoxyphenylboronic acid. The rationale for its inclusion is similar to that for BTK inhibitors: the phenoxyphenyl group provides a desirable combination of size, shape, and lipophilicity to effectively occupy the ATP-binding pocket of the kinase.
Caption: The central role of 4-phenoxyphenylboronic acid in the synthesis of key kinase inhibitors.
Conclusion and Future Outlook
From their initial, almost incidental, discovery in the 1930s, phenoxyphenylboronic acids have risen to a position of prominence in the toolkit of the modern organic and medicinal chemist. The development of robust and versatile synthetic methods, coupled with the power of the Suzuki-Miyaura cross-coupling reaction, has unlocked the potential of this unique building block. Their impact on drug discovery is undeniable, as evidenced by their central role in the synthesis of life-changing medicines like Ibrutinib. As our understanding of disease biology continues to grow, and the demand for highly specific and potent small molecule therapeutics increases, the importance of phenoxyphenylboronic acids and their derivatives is set to expand even further. Future research will likely focus on the development of novel, functionalized phenoxyphenylboronic acids to probe new areas of chemical space and to address the ongoing challenges of drug resistance and off-target effects.
References
- Gessier, F., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry, 62(17), 7558-7572. URL
- Proventas (n.d.). CAS 51067-38-0: 4-Phenoxyphenyl Boronic Acid Ibrutinib Intermediate.
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- Wikipedia (n.d.). Phenylboronic acid.
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- MDPI (2021). The Role of Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions.
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- ResearchGate (n.d.). Structure of Ibrutinib.
- Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- MDPI (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- ResearchGate (n.d.). Structure of Ibrutinib (1-[3R)-3-[4-amino-3-(4-phenoxyphenyl) pyrazolo....
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- Wikipedia (n.d.). Trimethyl borate.
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An In-Depth Technical Guide to the Health and Safety of 3-Phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical health and safety considerations for 3-phenoxyphenylboronic acid. Designed for the discerning researcher and drug development professional, this document moves beyond boilerplate safety data, offering a synthesized narrative grounded in the compound's chemical nature, its primary applications, and the causal logic behind recommended safety protocols. Our aim is to foster a proactive safety culture by equipping scientific professionals with the knowledge to manage risk effectively and ensure experimental integrity.
Strategic Hazard Analysis: Understanding the Core Risks
This compound, like many arylboronic acids, is a stable, crystalline solid at room temperature. Its primary utility in a research and development setting is as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The hazards associated with this compound are primarily related to its irritant properties as a fine powder and its reactivity under specific experimental conditions.
A critical aspect of arylboronic acid chemistry is the equilibrium between the monomeric acid and its cyclic trimeric anhydride, the corresponding boroxine, which can form upon dehydration.[1][2] This process, often driven by heat or storage in a dry environment, is reversible upon exposure to water.[2][3] While this does not typically increase the immediate toxicological risk, it can affect the stoichiometry and kinetics of a reaction, underscoring the importance of proper storage and handling to ensure experimental reproducibility.[4]
Globally Harmonized System (GHS) Classification
While a specific GHS classification for this compound is not universally published, data from closely related isomers and parent compounds like 4-phenoxyphenylboronic acid and phenylboronic acid provide a reliable hazard profile.[5][6]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
This table summarizes the likely GHS classifications based on available data for structurally analogous compounds.
These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.
Proactive Handling and Storage: A Self-Validating System
The principle of a self-validating safety system is to establish protocols where adherence inherently minimizes risk and confirms the integrity of the material. For this compound, this revolves around controlling its physical form (dust) and chemical environment (moisture and incompatibilities).
Engineering Controls and Personal Protective Equipment (PPE)
The causality for specific controls is directly linked to the GHS hazards. Because the compound is an irritant dust, the primary goal is to prevent it from becoming airborne and contacting the user.
-
Primary Engineering Control: All weighing and manipulation of solid this compound must be conducted within a certified chemical fume hood or a powder containment enclosure. This is the most critical step to prevent inhalation, which can cause respiratory tract irritation.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles are mandatory to protect against airborne particles causing serious eye irritation.[6]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves before use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[8]
-
Storage and Stability Considerations
The key to maintaining the chemical integrity of this compound is to manage its hydration state and prevent degradation.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Refrigeration may be recommended to maintain long-term quality.[6] The rationale is to minimize thermal energy that could drive dehydration to the boroxine and to prevent hydrolysis from atmospheric moisture.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6] Boronic acids can be unstable under highly acidic or basic conditions, leading to protodeboronation (loss of the boronic acid group).
In-Application Safety: The Suzuki-Miyaura Coupling Workflow
Understanding the risks within the context of the compound's primary application is paramount. The following protocol outlines a standard Suzuki-Miyaura coupling reaction, with integrated safety checkpoints and their scientific justification.
Detailed Experimental Protocol
This protocol describes a representative coupling between an aryl halide and this compound.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)
-
Base (e.g., 2M aqueous K₂CO₃) (3.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reagent Preparation (in Fume Hood): To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.
-
Causality: Weighing the solid, irritant boronic acid and the potentially hazardous palladium catalyst in a fume hood is a critical control measure to prevent inhalation of powders.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, leading to poor or no reaction yield. Establishing an inert atmosphere is essential for catalytic activity.[9]
-
-
Solvent and Base Addition: Add the degassed solvent followed by the degassed aqueous base via syringe.
-
Causality: Degassing the solvents removes dissolved oxygen. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[10]
-
-
Reaction: Heat the mixture to reflux (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is crucial for biphasic reactions (organic solvent and aqueous base) to ensure efficient mixing and mass transfer between the phases.
-
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Causality: This standard aqueous work-up removes the inorganic base and salts. The brine wash helps to break up emulsions and remove residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: Drying agents remove trace water. Column chromatography separates the desired biaryl product from unreacted starting materials, the catalyst, and any byproducts.
-
Emergency Response Protocols
Pre-planning is essential for a safe and effective response to accidental exposure or spills.
First Aid Measures
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. Seek medical attention if coughing or respiratory irritation persists.[5]
-
Skin Contact: Remove contaminated clothing. Wash the exposed area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill and Leak Procedures
The response depends on the scale of the spill.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep up the material to avoid generating dust.
-
Place the material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.[11]
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Close the laboratory door to contain any dust.
-
Prevent entry into the area until cleared by EHS or emergency response personnel.[12]
-
Thermal Stability and Disposal
Thermal Decomposition
While specific thermal decomposition data for this compound is not widely available, the behavior of related arylboronic acids provides a predictive framework.[13]
-
Initial Decomposition: The first thermal event is typically the endothermic dehydration of the boronic acid to its boroxine trimer.[1]
-
High-Temperature Decomposition: At significantly higher temperatures, the aromatic structure will decompose, potentially releasing hazardous combustion products such as carbon monoxide, carbon dioxide, and boron oxides.[6] Uncontrolled thermal decomposition presents a significant safety risk.[13]
-
Analytical Evaluation: The thermal stability of this compound can be precisely determined using Thermogravimetric Analysis (TGA) to measure mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) to identify melting points and other thermal events.[3][13]
Waste Disposal
All waste containing this compound, including contaminated spill cleanup materials and reaction residues, must be disposed of as hazardous chemical waste.[5]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatible.
-
Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS department.[11]
References
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(17), 3510–3514. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01174
- Auburn University Risk Management & Safety. (n.d.). Emergency and Spill Response Procedures. Available at: https://cws.auburn.edu/rms/pm/chemspill
- Sigma-Aldrich. (2025). Safety Data Sheet for 3-(Benzyloxy)phenylboronic acid. Available at: https://www.sigmaaldrich.com/sds/aldrich/526339
- Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Available at: https://www.reddit.com/r/chemistry/comments/kl3j1y/what_is_the_proper_way_to_set_up_a_suzuki_coupling/
- American Chemical Society Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01174
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Available at: https://www.benchchem.
- Kua, J., & Tackett, B. S. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(24), 6007-6015. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578132/
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: https://www.researchgate.
- Ivine, P. M., & Kua, J. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Dalton Transactions, 42(13), 4477-4487. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/dt/c3dt32831a
- ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Available at: https://www.researchgate.net/publication/22614918_Properties_of_a_Model_Aryl_Boronic_Acid_and_Its_Boroxine
- Maity, A., Sulicz, A. N., Deligonul, N., Zeller, M., Hunter, A. D., & Gray, T. G. (2015). Suzuki-Miyaura coupling of arylboronic acids to gold(iii). Chemical Science, 6(2), 981–986. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5811073/
- ScienceDirect. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Available at: https://www.sciencedirect.com/science/article/pii/S014139102100109X
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- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. Available at: https://pubs.acs.org/doi/10.1021/ol500412q
- Sigma-Aldrich. (2025). Safety Data Sheet for Phenylboronic acid. Available at: https://www.sigmaaldrich.com/sds/aldrich/p20009
- Sigma-Aldrich. (2025). Safety Data Sheet for 3-(Benzyloxy)phenylboronic acid. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/526339
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- BenchChem. (2025). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. Available at: https://www.benchchem.
- CymitQuimica. (2026). SAFETY DATA SHEET for 2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid. Available at: https://www.cymitquimica.com/sds/DA00HX97_msds_en.pdf
- FUJIFILM Wako Chemicals. (2023). SAFETY DATA SHEET for (3,4-Difluoro-2-methoxyphenyl)boronic Acid. Available at: https://labchem-wako.fujifilm.com/us/product/detail/W01W0235-2163.html
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using 3-Phenoxyphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction
The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1][2] These structural motifs are prevalent in a multitude of top-selling pharmaceuticals and biologically active molecules.[3] Among the myriad of synthetic methodologies for constructing carbon-carbon (C-C) bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[1][2][4] Its widespread adoption is attributable to mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents.[2][5]
This guide focuses on the application of a specific, yet highly valuable, building block: 3-phenoxyphenylboronic acid . The 3-phenoxyphenyl moiety is a key pharmacophore in numerous advanced drug candidates and approved therapeutics, valued for the conformational flexibility and metabolic stability it imparts. This document provides a detailed exploration of the Suzuki-Miyaura coupling from a mechanistic perspective, followed by robust, field-proven protocols for its successful implementation in a research and development setting.
Mechanistic Insights: The Catalytic Cycle in Action
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] A deep understanding of the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide or iodide) to a Pd(0) complex. This step forms a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl > F.[6]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. A critical aspect of this step is the activation of the boronic acid by a base.[7][8][9] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the Pd(II) halide complex.[4][9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[6]
Visualizing the Catalytic Cycle
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Palladium-catalyzed cross-coupling with 3-phenoxyphenylboronic acid
The 3-phenoxyphenyl structural motif is of significant interest to medicinal chemists. The ether linkage provides conformational flexibility, while the two phenyl rings can engage in various non-covalent interactions such as π-π stacking and hydrophobic interactions within protein binding pockets. [4][5]This scaffold is found in a range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and antivirals, highlighting the importance of robust synthetic methods like the Suzuki-Miyaura coupling for accessing these valuable molecules. [4][26]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Alvarez-Rocca, R., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Caddick, S., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Leadbeater, N. E., & Marco, M. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
- Kozyra, P., et al. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- Joshi, N., et al. (n.d.).
- Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
- So, C. M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
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- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Novel Agent with the Terminal Phenoxy Group. (2022). Encyclopedia.pub.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
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- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.
- Crystal Structures of Novel Phenyl Fulgides. (n.d.). MDPI.
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The Versatile Role of 3-Phenoxyphenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
The incorporation of the boronic acid moiety into small molecules has marked a significant turning point in medicinal chemistry. Initially recognized for their utility as synthetic intermediates, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids have now firmly established themselves as critical components of approved therapeutics.[1][2][3][4] Their unique electronic and geometric properties, including an empty p-orbital on the boron atom, allow for reversible covalent interactions with biological nucleophiles, a feature that has been ingeniously exploited in the design of potent enzyme inhibitors.[5] Furthermore, the boronic acid group can enhance the pharmacological profile of a drug candidate, improving potency and pharmacokinetic properties.[3][4] Among the vast arsenal of commercially available boronic acids, 3-phenoxyphenylboronic acid stands out as a particularly valuable building block, offering a privileged diaryl ether scaffold that is present in numerous biologically active compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and expert insights.
Part 1: this compound as a Cornerstone in Bioactive Molecule Synthesis
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][6] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the efficient construction of biaryl and related structures that are central to many drug scaffolds.[7][8]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it a favored method in the synthesis of pharmaceutical agents.[2][6] The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Dioxane and Water (4:1 mixture) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). The use of pre-catalysts like Pd(dppf)Cl₂ can also be considered.
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expert Insights:
-
The choice of base is crucial; weaker bases like potassium carbonate are often sufficient, but for less reactive aryl chlorides, stronger bases such as cesium carbonate or potassium phosphate may be required.[10]
-
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can be beneficial.
-
Water in the solvent mixture is often essential for the transmetalation step.[10]
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A notable application of phenoxyphenylboronic acids is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases. For instance, 4-phenoxyphenylboronic acid is a key reactant in the synthesis of evobrutinib. The 3-phenoxyphenyl motif is also a common feature in many kinase inhibitors, and this compound serves as a direct precursor to introduce this important structural element.
| Reactant 1 | Reactant 2 | Product Class | Therapeutic Area | Reference |
| Heterocyclic Halide | This compound | Kinase Inhibitors | Oncology, Immunology | |
| Pyrimidine Halide | This compound | Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Diabetes | [2] |
| Substituted Aryl Bromide | This compound | Antiviral Agents | Infectious Diseases | [1] |
Part 2: this compound Derivatives as Potential Therapeutic Agents
Beyond its role as a synthetic intermediate, the phenylboronic acid scaffold itself possesses intrinsic biological activity.[11][12] Derivatives of phenylboronic acid have been investigated as inhibitors of various enzymes and as agents for targeted cancer therapy.
Enzyme Inhibition: Targeting Serine Proteases and β-Lactamases
The boronic acid group can act as a transition-state analog inhibitor of serine proteases.[13] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[13] This mechanism is the basis for the action of the FDA-approved proteasome inhibitor bortezomib, which is used to treat multiple myeloma.[1][5]
Similarly, boronic acid derivatives are effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13] While the approved β-lactamase inhibitor vaborbactam is a cyclic boronic acid,[5] research into acyclic boronic acids, including those with phenyl substituents, continues to be an active area of investigation.[13]
Targeted Cancer Therapy: Exploiting the Sialic Acid Interaction
Phenylboronic acids have the ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells.[11][12] This interaction can be leveraged for targeted drug delivery, where a cytotoxic agent is conjugated to a phenylboronic acid derivative to enhance its delivery to tumor cells while sparing healthy tissues.[11][12] The 3-phenoxyphenyl group can be incorporated to modulate the binding affinity and physicochemical properties of these targeted agents.
Conclusion
This compound is a multifaceted tool in the medicinal chemist's arsenal. Its primary utility lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of a wide array of bioactive molecules. Furthermore, the inherent biological activity of the phenylboronic acid scaffold presents exciting opportunities for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted cancer therapy. The protocols and insights provided herein serve as a guide for researchers to effectively harness the potential of this valuable compound in their drug discovery endeavors.
References
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- António, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(19), 3549.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Autechem. (4-Phenoxyphenyl) Boronic Acid; 4-Phenoxyphenylboronic Acid CAS 51067-38-0.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Radan, M., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733–3748.
- Plescia, C., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Spasov, A. A., et al. (2018). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Russian Journal of Bioorganic Chemistry, 44(2), 163-167.
- Costi, M. P., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3256–3261.
- Li, Y., et al. (2022). The interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine. ResearchGate.
- Kumar, S., et al. (2024). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Advances in Colloid and Interface Science, 333, 103301.
- Organic Chemistry Portal. Suzuki Coupling.
- Spasov, A. A., et al. (2017). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate.
- António, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- National Center for Biotechnology Information. 4-Phenoxyphenylboronic acid. PubChem.
- ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products.
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Application Note: Synthesis of Biaryl Compounds via 3-Phenoxyphenylboronic Acid
Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique three-dimensional arrangement and electronic properties are crucial for molecular recognition and biological activity.[4] Among the myriad of synthetic methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy for constructing C(sp²)–C(sp²) bonds due to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[1][5][6]
This guide provides a detailed technical overview and a robust protocol for the synthesis of biaryl compounds using 3-phenoxyphenylboronic acid. This specific reagent is a valuable building block, allowing for the introduction of a diphenyl ether moiety, a common feature in many biologically active molecules. We will delve into the reaction mechanism, provide a validated step-by-step protocol, and discuss key parameters for optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is typically the rate-determining step of the reaction.[5][8][10] The palladium is oxidized from Pd(0) to a Pd(II) species.
-
Transmetalation: This step involves the transfer of the organic group (Ar²) from the boronic acid to the palladium(II) complex.[10] Crucially, this step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (Ar²-B(OH)₃⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[11][12][13] The choice of base is critical and can significantly influence reaction rates and yields.[11]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) complex are coupled, forming the new biaryl C-C bond (Ar¹-Ar²).[7] This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[8]
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The Strategic Utility of 3-Phenoxyphenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indispensable Role of Boronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development. Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer. The strategic construction of small molecules capable of targeting the ATP-binding site of specific kinases is a formidable challenge, demanding precise control over molecular architecture. Boronic acids have emerged as pivotal building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most prominently the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules from simpler precursors[1][2].
Among the diverse portfolio of boronic acids, 3-phenoxyphenylboronic acid (CAS No: 221006-66-2) has garnered significant attention. Its unique structural motif, featuring a flexible diphenyl ether linkage, provides a valuable scaffold for kinase inhibitor design. This moiety can effectively occupy hydrophobic pockets within the kinase active site, contributing to enhanced binding affinity and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Part 1: The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. Its discovery was a landmark achievement in organic synthesis, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry[3]. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids[4][5].
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex[2][3].
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) forms a borate complex. This complex then undergoes transmetalation with the Pd(II) species, transferring the organic group (R²) to the palladium center and displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the desired C-C bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Experimental Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating and stirring equipment, and purification supplies (e.g., silica gel for column chromatography).
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the anhydrous organic solvent and degassed water (a common ratio is 4:1 to 10:1 organic solvent to water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.
Part 3: Case Study - Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent example of the application of a phenoxyphenylboronic acid derivative is in the synthesis of Ibrutinib, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK)[4][6]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies[7][8].
The synthesis of a key intermediate for Ibrutinib involves a Suzuki-Miyaura coupling between a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core and a phenoxyphenylboronic acid derivative[6]. This reaction efficiently constructs the biaryl scaffold essential for the inhibitor's activity.
BTK Signaling Pathway and Mechanism of Inhibition
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and survival[7]. Upon B-cell receptor activation, BTK is phosphorylated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB, which promote cell proliferation and survival[4][7]. Ibrutinib acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity[9][10].
Caption: Simplified BTK signaling pathway and the point of inhibition by Ibrutinib.
Part 4: Broader Applications in Kinase Inhibitor Synthesis
The utility of this compound extends beyond BTK inhibitors. The diphenyl ether motif is a privileged scaffold in kinase inhibitor design, capable of interacting with various kinases. For instance, derivatives of this boronic acid can be employed in the synthesis of inhibitors for other important kinase targets, such as those in the PI3K/Akt signaling pathway.
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival[11][12][13]. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for drug development[14][15]. The synthesis of trisubstituted triazines and other heterocyclic scaffolds as PI3K inhibitors often involves cross-coupling reactions where a boronic acid derivative can be used to introduce a key aryl moiety[14][15].
Caption: Overview of the PI3K/Akt signaling pathway.
Data Summary: Kinase Inhibitors Synthesized Using Phenoxyphenylboronic Acid Derivatives
The following table summarizes key parameters for the synthesis of representative kinase inhibitors where a phenoxyphenylboronic acid derivative is a key building block.
| Kinase Target | Inhibitor Class | Coupling Partner (Halide) | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Reference |
| BTK | Covalent Inhibitor | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | [6] |
| PI3K | Reversible Inhibitor | Dichlorotriazine derivative | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | [14][15] |
| Tec Kinase | Reversible Inhibitor | Halogenated pyrimidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | [16] |
| Rho Kinase | Reversible Inhibitor | 5-Bromo-isoquinoline | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | [17] |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its incorporation into molecular scaffolds via the robust and efficient Suzuki-Miyaura coupling reaction allows for the creation of potent and selective inhibitors targeting key signaling pathways implicated in disease. The insights and protocols provided in this application note are intended to empower researchers to leverage the strategic advantages of this reagent in their drug discovery programs. As our understanding of kinase biology deepens, the demand for novel and sophisticated molecular architectures will continue to grow, further cementing the importance of strategic building blocks like this compound in the development of next-generation therapeutics.
References
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- Woyach, J. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology.
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- Gao, Y., et al. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib.
- Hendriks, R. W., et al. (2014). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib. Therapeutic Advances in Hematology.
- Cusabio. (n.d.). PI3K-Akt signaling pathway.
- (No Source Found)
- Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
- (No Source Found)
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- (No Source Found)
- Google Patents. (n.d.). CN107674079B - Synthesis method of ibrutinib.
- (No Source Found)
- All About Drugs. (2014). IBRUTINIB 依鲁替尼 A Btk protein inhibitor.
- de Bruin, G., et al. (n.d.). Structure and Synthetic Scheme of Ibrutinib-BFL (7). ResearchGate.
- (No Source Found)
- Al-Salama, Z. T. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.
- (No Source Found)
- Iso, Y., et al. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed.
- Aydemir, M., et al. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
- (No Source Found)
- Williams, P. D., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI.
- Williams, P. D., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed.
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- Wikipedia. (n.d.). Suzuki reaction.
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Application Notes and Protocols for Chan-Lam Coupling Reactions Involving 3-Phenoxyphenylboronic Acid
Introduction: The Strategic Value of Chan-Lam Coupling in Modern Drug Discovery
The imperative in contemporary drug discovery is the rapid and efficient synthesis of complex molecular architectures to build diverse chemical libraries for biological screening. The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a cornerstone of this endeavor, as these linkages are prevalent in a vast array of pharmaceuticals and bioactive molecules. The Chan-Lam coupling reaction has emerged as a powerful and practical tool for forging these critical bonds.[1][2] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig coupling, the Chan-Lam reaction utilizes a more economical and less toxic copper catalyst.[3] A key advantage of this methodology is its operational simplicity, often proceeding under mild conditions, at room temperature, and open to the air, making it highly amenable to high-throughput synthesis and library generation.[4]
This guide provides an in-depth technical overview and detailed protocols for the application of the Chan-Lam coupling reaction, with a specific focus on the use of 3-phenoxyphenylboronic acid. This particular boronic acid is a valuable building block in medicinal chemistry, as the 3-phenoxyphenyl motif is present in a number of biologically active compounds. A thorough understanding of its reactivity and the nuances of its coupling reactions is therefore of significant interest to researchers in drug development.
Mechanistic Principles: A Look into the Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Chan-Lam coupling. While the exact mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle is depicted below.[5] The reaction is initiated by the coordination of the boronic acid and the amine or alcohol to the copper(II) catalyst. This is followed by a transmetalation step, where the aryl group from the boronic acid is transferred to the copper center. The subsequent steps are believed to involve a Cu(II)/Cu(III) redox cycle. The key C-N or C-O bond-forming step occurs via reductive elimination from a Cu(III) intermediate, which releases the desired product and a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) to the active Cu(II) state, often by atmospheric oxygen.[1][5]
Figure 1: A simplified representation of the catalytic cycle of the Chan-Lam N-arylation reaction.
Key Experimental Parameters and Their Rationale
The success of a Chan-Lam coupling reaction is contingent on the careful selection and optimization of several key parameters. The following table summarizes these variables and provides insights into their roles, with a focus on reactions involving the electron-rich this compound.
| Parameter | Common Choices | Rationale and Considerations for this compound |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl, CuI | Cu(OAc)₂ is a cost-effective and generally effective catalyst. For less reactive amines or to accelerate the reaction, the more Lewis acidic Cu(OTf)₂ can be advantageous.[5] |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | A mild base is often required to facilitate the deprotonation of the amine or alcohol and to neutralize any acidic byproducts. For N-heterocycles like imidazoles and pyrazoles, a stronger base like K₂CO₃ or Cs₂CO₃ is often beneficial.[6] |
| Solvent | CH₂Cl₂, THF, CH₃CN, MeOH, DMF | The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (CH₂Cl₂) is a common starting point. For less soluble reactants, more polar solvents like DMF or acetonitrile may be necessary. Methanol has been shown to be a good solvent for the N-arylation of imidazoles.[7] |
| Oxidant | Air (O₂) | In most cases, atmospheric oxygen is sufficient to reoxidize the Cu(I) species to the active Cu(II) catalyst, making the reaction operationally simple.[1] |
| Temperature | Room Temperature to 80 °C | Many Chan-Lam couplings proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (40-60 °C) can significantly improve the reaction rate and yield. |
| Stoichiometry | 1.0 - 1.5 equivalents of boronic acid | A slight excess of the boronic acid (1.2 - 1.5 equivalents) is often used to drive the reaction to completion, especially when coupling with valuable or complex amines. |
Detailed Experimental Protocol: N-Arylation of Imidazole with this compound
This protocol provides a detailed, step-by-step methodology for a representative Chan-Lam coupling reaction.
Materials:
-
This compound
-
Imidazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needle (for inert atmosphere, if desired, though often not necessary)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), imidazole (1.0 mmol, 1.0 equiv.), copper(II) acetate (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours. For slower reactions, the mixture can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with dichloromethane (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base. Wash the filter cake with additional dichloromethane (10 mL).
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-phenoxyphenyl)imidazole.
Figure 2: A general workflow for the Chan-Lam coupling of this compound with imidazole.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature to 40-60 °C. Alternatively, using a more active copper source like Cu(OTf)₂ or employing a ligand such as pyridine or 1,10-phenanthroline can enhance the catalytic activity.
-
Homocoupling of Boronic Acid: The formation of biphenyl byproducts from the homocoupling of the boronic acid can sometimes be a competing side reaction. This can often be minimized by ensuring the reaction is not overheated and by using the appropriate stoichiometry of reactants.
-
Substrate Scope: While this protocol is optimized for imidazole, it can be adapted for other amines and N-heterocycles. For less nucleophilic amines, longer reaction times, higher temperatures, or a more potent catalytic system may be necessary. Electron-rich boronic acids like this compound are generally good substrates for this reaction.
Conclusion
The Chan-Lam coupling is a versatile and user-friendly method for the synthesis of N- and O-arylated compounds, which are of great importance in drug discovery and development. By understanding the key reaction parameters and following a well-defined protocol, researchers can effectively utilize this reaction to synthesize novel compounds incorporating the 3-phenoxyphenyl moiety. The mild conditions and operational simplicity of the Chan-Lam coupling make it an invaluable tool in the modern synthetic chemist's arsenal.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.
- Lam, P. Y. S., Cord, G., Jette, C., & Lau, A. (1998). Copper-promoted C-N and C-O bond cross-coupling with vinylboronic acids and its application to the synthesis of indoles. Tetrahedron Letters, 39(19), 2941–2944.
- King, A. O., & Yasuda, N. (2004). Palladium- and Copper-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Organometallics in Process Chemistry (pp. 205-257). Springer, Dordrecht.
- Kondratyev, N. S., & Evgrafov, A. A. (2020). The Chan–Lam reaction: a decade of discovery and development. Russian Chemical Reviews, 89(1), 1-35.
- Antilla, J. C., & Baskin, J. M. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Li, Z., & Li, C.-J. (2004). CuBr-Catalyzed N-Arylation of Azoles in Water. European Journal of Organic Chemistry, 2004(15), 3173-3176.
Sources
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of Suzuki coupling with 3-phenoxyphenylboronic acid
Introduction: Navigating Challenges with 3-Phenoxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, its success is not universal across all substrates. Electron-rich organoboron reagents, such as this compound, introduce specific challenges that can lead to diminished yields and complex product mixtures. The phenoxy group, an electron-donating substituent, influences the electronic properties of the boronic acid, impacting key steps in the catalytic cycle.
This guide provides a comprehensive troubleshooting framework designed to address the common pitfalls encountered when using this compound. We will move beyond procedural checklists to explore the underlying chemical principles, empowering you to diagnose issues and rationally design high-yielding reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. What are the primary causes?
Low conversion is a common issue often rooted in the initial stages of the catalytic cycle: catalyst activation and oxidative addition.
-
Inactive Catalyst: The active catalyst in the Suzuki reaction is a Palladium(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to Pd(0) in situ. If this reduction is inefficient, the catalytic cycle cannot begin.
-
Solution: Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system specifically designed for rapid activation.[4] Crucially, ensure your reaction is rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction.[4]
-
-
Poor Oxidative Addition: The first step of the cycle is the oxidative addition of the aryl halide to the Pd(0) center.[5] The reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[6] If you are using an unreactive aryl chloride, this step can be the rate-limiting bottleneck.
-
Solution: For aryl chlorides or other unreactive electrophiles, the choice of ligand is paramount. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃).[4][7] These ligands stabilize the Pd(0) center, increase its electron density, and promote the otherwise difficult oxidative addition step. Increasing the reaction temperature can also help overcome the activation energy barrier.[4]
-
Q2: I'm observing significant protodeboronation, forming phenoxybenzene as a byproduct. How can I prevent this?
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[8] This side reaction is a frequent issue with electron-rich or heteroaromatic boronic acids, especially under harsh conditions.[4][9]
-
Causality: The reaction is often base-mediated and accelerated by high temperatures and the presence of protic solvents (like water).[4][8] The base, while necessary to activate the boronic acid for transmetalation, can also facilitate its decomposition.
-
Mitigation Strategies:
-
Base Selection: Switch to a milder or more sterically hindered base. While strong inorganic bases like NaOH can be aggressive, bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often more suitable.[4][10] These bases are effective at promoting the formation of the active boronate species required for transmetalation without excessively accelerating protodeboronation.
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Monitor the reaction progress closely and avoid prolonged heating once the starting material is consumed.
-
Protect the Boronic Acid: For particularly sensitive systems, you can convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[4][11] These derivatives are more resistant to premature protodeboronation and release the active boronic acid species more slowly under the reaction conditions.
-
Q3: What is the optimal catalyst, ligand, and base combination for a substrate like this compound?
There is no single "best" system, as the optimal conditions also depend on the coupling partner (the aryl halide). However, for an electron-rich boronic acid, the goal is to facilitate transmetalation without promoting side reactions.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and effective with appropriate ligands. Pd₂(dba)₃ is a Pd(0) source and may require less activation.[7] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are excellent for promoting both oxidative addition of challenging halides and the subsequent reductive elimination.[4] |
| Base | K₃PO₄ (2-3 equivalents) | A strong yet non-nucleophilic base that effectively promotes boronate formation with a lower risk of side reactions compared to hydroxides.[4][10] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the reactive [Ar-B(OH)₃]⁻ species.[4][12] |
Troubleshooting Workflow for Low Yield
This decision tree can help diagnose and solve common issues encountered during the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocol
This general protocol provides a robust starting point for the coupling of an aryl bromide with this compound. It should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reagent Preparation: To the Schlenk flask, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of argon/nitrogen, quickly add the Pd(OAc)₂ and SPhos to the flask.
-
Solvent Degassing: In a separate flask, sparge the 1,4-dioxane and water mixture with argon for 20-30 minutes to remove dissolved oxygen.
-
Solvent Addition: Using a syringe, add the degassed dioxane/water solvent mixture (10 mL total) to the Schlenk flask containing the reagents.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours.
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.[2]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is crucial for the transmetalation step, where it activates the boronic acid.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Purification of crude 3-phenoxyphenylboronic acid by recrystallization
Technical Support Center: Purification of 3-Phenoxyphenylboronic Acid
Welcome to the technical support guide for the purification of crude this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for applications such as Suzuki-Miyaura cross-coupling, materials science, or the synthesis of active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven methodologies and troubleshooting advice for obtaining crystalline, high-purity this compound via recrystallization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound is an organic compound featuring a boronic acid functional group [-B(OH)₂] attached to a diphenyl ether scaffold. It is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds[1]. The purity of the boronic acid is paramount because common impurities can interfere with or poison the catalyst, lead to the formation of unwanted byproducts, and result in low yields of the desired product. For drug development applications, stringent purity is required to meet regulatory standards and ensure biological efficacy and safety[2][3].
Q2: What are the most common impurities found in crude this compound?
Crude this compound, whether from synthesis or commercial suppliers, often contains several characteristic impurities[4][5]:
-
Boroxines (Anhydrides): These are cyclic trimers formed from the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a common equilibrium process and is often the most significant impurity[6].
-
Protodeborylated Product: This is the parent arene (diphenyl ether) formed by the cleavage of the C-B bond.
-
Homocoupled Byproducts: Biphenyl species formed during the synthesis of the boronic acid.
-
Oxidation Products: The corresponding phenol (3-phenoxyphenol) resulting from oxidation of the boronic acid.
-
Residual Solvents and Reagents: Solvents or starting materials carried over from the synthesis and workup steps.
Q3: Why is recrystallization often preferred over silica gel chromatography for purifying boronic acids?
While chromatography is a powerful purification technique, arylboronic acids present unique challenges. They are known to be somewhat unstable on silica gel, leading to decomposition, streaking, and irreversible adsorption[4][7][8]. This results in poor separation and low recovery. Recrystallization, when an appropriate solvent system is identified, is a more scalable, cost-effective, and often more efficient method for removing the specific types of impurities (like boroxines and homocoupled products) associated with boronic acids.
Q4: How do I select the right solvent system for recrystallization?
The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures[9][10]. For arylboronic acids, a two-solvent (or anti-solvent) system is typically most effective[9].
-
Good Solvent: A solvent that readily dissolves the boronic acid at all temperatures. Based on the properties of similar molecules, polar organic solvents like ethyl acetate, acetone, or toluene are good candidates[7][11][12][13][14].
-
Anti-Solvent (or Poor Solvent): A nonpolar solvent in which the boronic acid is poorly soluble, such as hexane or heptane[11][13][14].
The strategy is to dissolve the crude material in a minimal amount of the hot "good" solvent and then carefully add the "anti-solvent" until the solution becomes turbid, indicating the onset of precipitation. Subsequent slow cooling allows for the formation of pure crystals. A recommended starting point is an ethyl acetate/hexane solvent system[15].
Q5: What is a "boroxine" and how does its presence affect purification and analysis?
A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules[6]. This is a reversible process. The presence of boroxines can complicate analysis, particularly in ¹H NMR spectroscopy, where they can cause peak broadening or the appearance of multiple sets of signals[6]. During recrystallization, the equilibrium can be manipulated. The presence of water or a coordinating solvent shifts the equilibrium back towards the monomeric boronic acid, which is typically the desired crystalline form.
Q6: How should I store purified this compound?
Arylboronic acids can be susceptible to slow oxidation and dehydration over time. Purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon)[16]. For long-term storage, refrigeration at 4°C is recommended[17].
Section 2: Detailed Recrystallization Protocol
This protocol describes a robust method for purifying crude this compound (approx. 5 g scale) using an ethyl acetate/hexane solvent system.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane is flammable. Avoid open flames and use a controlled heating source like a heating mantle with a stirrer.
Materials & Equipment:
-
Crude this compound (~5.0 g)
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
250 mL Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Condenser (optional, to minimize solvent loss)
-
Büchner funnel and filtration flask
-
Filter paper
-
Ice-water bath
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (5.0 g) and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add approximately 20-25 mL of ethyl acetate.
-
Heating: Gently heat the mixture to 60-65°C with stirring. Continue to add ethyl acetate dropwise until all the solid material has completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of the product dissolved upon cooling, reducing the yield[10].
-
Anti-Solvent Addition: While maintaining the temperature, slowly add hexanes dropwise to the hot, clear solution with vigorous stirring. Continue adding hexanes until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Clarification: Add 1-2 mL of hot ethyl acetate, just enough to make the solution clear again. This ensures that crystallization begins from a perfectly saturated solution, which is key to forming pure, well-defined crystals[18].
-
Slow Cooling (Crystal Formation): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical. Rapid cooling can cause the compound to precipitate as an amorphous solid or oil, trapping impurities within the matrix[19].
-
Secondary Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount (2 x 10 mL) of ice-cold hexanes or an ice-cold 1:4 mixture of ethyl acetate/hexanes. Causality Note: The wash solvent must be cold to minimize dissolution of the purified crystals, and it should be a solvent in which the product has low solubility[18].
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Section 3: Troubleshooting Guide
Problem: My compound "oiled out" instead of forming crystals. What should I do?
-
Probable Cause: The solution became supersaturated too quickly upon cooling, or the melting point of the impurities and/or the product is lower than the temperature of the solution. This is a common issue with some organic compounds[9][12].
-
Solution:
-
Reheat the flask containing the oil and solvent until the oil completely redissolves, forming a clear solution.
-
Add a small amount (10-15% of the total volume) of the "good" solvent (ethyl acetate) to lower the saturation point.
-
Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate.
-
If it still oils out, try using a different solvent system entirely.
-
Problem: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
-
Probable Cause: The solution is not sufficiently saturated (too much solvent was used), or there are no nucleation sites for crystal growth to begin.
-
Solution (in order of preference):
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a clean glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth[10].
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Concentration: If the first two methods fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again. Be careful not to evaporate too much solvent, which could cause rapid precipitation and trap impurities.
-
Problem: The recrystallization yield is very low. How can I improve it?
-
Probable Cause:
-
Too much "good" solvent was used initially.
-
The compound has significant solubility in the solvent mixture even at low temperatures.
-
Excessive washing dissolved a significant portion of the product.
-
-
Solution:
-
Optimize Solvent Volume: In subsequent attempts, be more meticulous about adding the minimum amount of hot solvent required for dissolution.
-
Recover a Second Crop: Take the filtrate (mother liquor) from the initial filtration and concentrate it by evaporating about half of the solvent. Allow this concentrated solution to cool again. This will often yield a "second crop" of crystals, which may be of slightly lower purity but can be combined with the crude material for a future purification run[10].
-
Check Wash Procedure: Ensure you are using a minimal amount of ice-cold wash solvent.
-
Problem: The purified crystals are still colored or show impurities by analysis (NMR, LC-MS).
-
Probable Cause:
-
The cooling was too rapid, trapping impurities.
-
The chosen solvent system is not effective for separating a specific impurity.
-
For colored impurities, they may be highly soluble and co-crystallize with the product.
-
-
Solution:
-
Repeat Recrystallization: A second recrystallization often removes the remaining impurities.
-
Charcoal Treatment (for color): If the crystals are colored, dissolve the crude material in the hot solvent, then add a very small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal before proceeding with the anti-solvent addition and cooling. Caution: Charcoal can also adsorb your product, leading to lower yields.
-
Try a Different Solvent System: If an impurity persists, it may have similar solubility properties to your product in the chosen system. Experiment with a different solvent pair (e.g., Toluene/Hexane or Water/Ethanol, if solubility permits[12]).
-
Problem: My ¹H NMR spectrum looks broad or shows multiple sets of signals.
-
Probable Cause: This is a classic sign of the presence of boroxine anhydrides in equilibrium with the boronic acid monomer[6].
-
Solution:
-
Analytical Fix: To obtain a clean NMR spectrum for analysis, dissolve the sample in a coordinating deuterated solvent like methanol-d₄. The methanol will help break up the boroxine trimer and shift the equilibrium to the monomeric boronic acid, resulting in sharper signals.
-
Purification Fix: The recrystallization process, especially from solvent systems that may contain traces of water, should favor the crystallization of the monomeric boronic acid. Ensure the final product is thoroughly dried to prevent re-equilibration.
-
Section 4: Data & Visualizations
Table 1: Properties of Common Solvents for Arylboronic Acid Recrystallization
| Solvent | Boiling Point (°C) | Role | Rationale & Notes |
| Ethyl Acetate | 77 | Good Solvent | Good dissolving power for polar organics; moderately volatile for easy removal.[19] |
| Acetone | 56 | Good Solvent | Excellent dissolving power but low boiling point can limit the solubility differential.[19] |
| Toluene | 111 | Good Solvent | Higher boiling point allows for dissolving less soluble compounds; good for slow cooling. |
| Water | 100 | Good/Poor | Can be a good solvent for more polar boronic acids at high temperatures. Often used in pairs with alcohols.[12] |
| Hexanes / Heptane | 69 / 98 | Anti-Solvent | Very nonpolar; most boronic acids have very low solubility, making them ideal for precipitating the product.[11][13][14] |
Diagram 1: Recrystallization Workflow
Caption: Workflow for two-solvent recrystallization.
Diagram 2: Troubleshooting Decision Tree for Crystal Formation
Caption: Decision tree for inducing crystallization.
Section 5: References
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–826. [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
Wescott, N. A., et al. (2015). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 112(38), 11814-11819. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Svozil, D., & Varekova, R. S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 12(1), 38. [Link]
-
Vilas-Boas, M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2997. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(11), 2660. [Link]
Sources
- 1. 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. d-nb.info [d-nb.info]
- 12. Reagents & Solvents [chem.rochester.edu]
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Stability and storage conditions for arylboronic acids
As a Senior Application Scientist, I've frequently fielded questions from researchers encountering challenges with arylboronic acids. Their stability, or lack thereof, is often the overlooked variable in a struggling Suzuki-Miyaura coupling or other cross-coupling reactions. This guide is structured to address your most pressing questions, moving from the fundamental chemistry of their instability to practical, actionable troubleshooting advice for your experiments.
Technical Support Center: Arylboronic Acids
Part 1: FAQs on the Fundamental Stability of Arylboronic Acids
This section addresses the core chemical reasons why your arylboronic acid might be degrading. Understanding these pathways is the first step to preventing them.
Q1: What are the primary ways my arylboronic acid can decompose?
A1: Arylboronic acids primarily decompose via three pathways: protodeboronation, oxidation, and boroxine formation. Protodeboronation is the cleavage of the carbon-boron bond by a proton source (like water), yielding an arene byproduct.[1] Oxidation converts the boronic acid to a phenol, while boroxine formation is a dehydration reaction where three boronic acid molecules form a cyclic anhydride.[2][3]
Caption: Figure 1. Major Degradation Pathways of Arylboronic Acids.
Q2: My reaction is run under basic aqueous conditions. Why is protodeboronation a major concern?
A2: Protodeboronation is a significant issue, especially in Suzuki-Miyaura couplings which require a base.[4] The process is often accelerated at high pH because the boronic acid [ArB(OH)₂] is in equilibrium with its more reactive boronate anion form [ArB(OH)₃]⁻.[5][6] This boronate species is more susceptible to reaction with a proton source, like water, leading to the undesired cleavage of the C-B bond.[1] The reaction's pH is a critical factor controlling the rate and mechanism of this decomposition.[5][7]
Q3: I suspect my boronic acid has turned into a white, less soluble powder. What is it?
A3: You are likely observing boroxine formation. In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo a reversible dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[3][8] This process is entropically driven due to the release of water molecules.[3][8] While boroxines can be converted back to the monomeric acid by hydrolysis, their formation complicates accurate weighing and stoichiometry in reactions.[8][9]
Q4: Are some arylboronic acids more unstable than others?
A4: Absolutely. Stability is highly dependent on the structure. Electron-deficient arylboronic acids can be particularly unstable under basic conditions.[6][10] Furthermore, certain heteroarylboronic acids are notoriously unstable. For example, 2-heterocyclic boronic acids (derived from furan, pyrrole, and especially 2-pyridine) are known to decompose rapidly on the benchtop through protodeboronation.[11][12] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[12]
Part 2: Recommended Storage and Handling Procedures
Proper storage is your first line of defense against reagent degradation.
Q5: What are the ideal storage conditions for solid arylboronic acids?
A5: The best practice is to store them in a cool, dry, and dark environment.[13] For many common and relatively stable arylboronic acids, refrigeration (2-8 °C) in a tightly sealed container is sufficient.[14] For particularly sensitive or hygroscopic compounds, storage in a desiccator under an inert atmosphere (nitrogen or argon) is strongly recommended to protect against both moisture-driven protodeboronation and oxidation.[13][15]
Q6: How should I handle arylboronic acids when setting up a reaction?
A6: Minimize their exposure to the atmosphere. Weigh the required amount quickly and reseal the container promptly. For highly sensitive boronic acids, it is best practice to handle them in a glovebox.[16] Avoid leaving bottles open on the bench. Because many boronic acids are fluffy, crystalline solids, be mindful of electrostatic effects when weighing.
| Compound Class | Recommended Storage | Key Considerations |
| Standard Phenylboronic Acids | 2-8 °C, Tightly Sealed | Generally stable, but protect from excessive moisture and light. |
| Electron-Rich/Deficient Analogs | 2-8 °C, Tightly Sealed, Desiccator | Susceptibility to protodeboronation varies with electronics.[6][17] |
| Hygroscopic Boronic Acids | 2-8 °C, Desiccator, Inert Atmosphere | Prone to absorbing water, which facilitates decomposition. |
| Highly Unstable Heteroaryl Boronic Acids (e.g., 2-pyridyl, 2-furyl) | -20 °C, Inert Atmosphere (Glovebox) | High propensity for rapid protodeboronation and polymerization.[11][12] Consider using a more stable derivative. |
Caption: Table 1. Recommended Storage Conditions for Various Arylboronic Acids.
Part 3: Troubleshooting Experimental Problems
When a reaction fails, the quality of your boronic acid should be a primary suspect.
Q7: My Suzuki coupling yield is very low or zero. Could my boronic acid be the problem?
A7: Yes, this is a very common issue. Low yields are a classic symptom of boronic acid degradation.[12] The decomposition can happen either during storage or, more critically, in situ under the reaction conditions (heat, base, aqueous solvent).[11] The rate of your desired cross-coupling must be faster than the rate of decomposition. If your boronic acid is degrading, you are effectively running the reaction with a substoichiometric amount of the key nucleophile.[18]
Q8: How can I confirm if my boronic acid is degrading during my reaction?
A8: A simple control experiment is highly informative. Set up your reaction as usual but omit the palladium catalyst and the aryl halide. Let it stir under the standard reaction conditions (base, solvent, temperature) for the same duration. Afterward, analyze a sample of the mixture by LC-MS or NMR. The presence of the protodeboronated arene (Ar-H) or the oxidized phenol (Ar-OH) is direct evidence of decomposition.[12]
Q9: I see a significant amount of a biaryl byproduct derived from my boronic acid (Ar'-Ar'). What is causing this?
A9: This side product results from the homocoupling of your boronic acid.[19] This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[19][20] To minimize homocoupling, ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[18][21]
Caption: Figure 2. Troubleshooting Workflow for Suzuki Coupling Failures.
Part 4: Advanced Stability Strategies: Boronic Acid Surrogates
For inherently unstable boronic acids, switching to a more robust derivative is often the most effective solution.
Q10: What are boronate esters and MIDA boronates, and how do they improve stability?
A10: These are derivatives designed to protect the boronic acid functionality.
-
Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol (like pinacol), these esters are generally more stable to protodeboronation and oxidation.[2][22] They are often easier to handle and purify than the free acids.[7] However, it's important to note that this stabilization is not universal and depends on the specific diol used.[4][7]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are often indefinitely stable on the benchtop under air, even for classes of boronic acids that are otherwise highly unstable (e.g., 2-heterocyclic, vinyl).[11] They are designed for "slow-release" strategies; under the basic aqueous conditions of a Suzuki coupling, the MIDA group is slowly hydrolyzed to release the active boronic acid in situ.[1][11] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while allowing the cross-coupling to proceed efficiently.[23]
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
- Protodeboronation of (Hetero)
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- Properties of a model aryl boronic acid and its boroxine. (n.d.). PubMed. [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Royal Society of Chemistry. [Link]
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). American Society for Microbiology. [Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
- Protodeboron
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Anderson's Process Solutions. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.).
- Strategies for the analysis of highly reactive pinacolboron
- Arylboronic Acids. (n.d.).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. [Link]
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.).
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal. [Link]
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Strategies for the analysis of highly reactive pinacolboronate esters. (n.d.).
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (n.d.). Reddit. [Link]
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (n.d.).
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.).
- How To Properly Store Chemicals in a Lab. (2022). OnePointe Solutions. [Link]
- Evolve's guide to storing lab chemicals safely. (2021). Evolve. [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.).
- Curse or Blessing?
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]
- Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed. [Link]
- How to Store Boric Acid. (n.d.). Lab Alley. [Link]
- Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. onepointesolutions.com [onepointesolutions.com]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the successful execution of Suzuki-Miyaura cross-coupling reactions involving 3-phenoxyphenylboronic acid. This guide is structured to provide practical, in-depth solutions to common challenges, moving from troubleshooting initial failures to fine-tuning for optimal yield and purity.
Section 1: Troubleshooting Common Reaction Failures
This section addresses the most frequent and frustrating issues encountered when working with this compound, providing a clear path to a successful reaction.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how can I fix this?
Low or no conversion is a common hurdle, often stemming from issues with the catalyst, reagents, or reaction environment. The aryl ether moiety of this compound can introduce steric hindrance, making catalyst and ligand selection particularly crucial.
Potential Causes & Troubleshooting Workflow:
-
Inactive Catalyst: The active catalytic species in a Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.
-
Solution: Ensure your palladium source is active. If using a Pd(II) source, the ligand should facilitate this reduction. For more challenging couplings, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst such as a palladacycle.
-
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and can also lead to the unwanted homocoupling of the boronic acid.
-
Solution: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Ensure the reaction is set up and runs under a positive pressure of an inert atmosphere.
-
-
Suboptimal Catalyst-Ligand Combination: Standard ligands like triphenylphosphine (PPh₃) may not be effective for sterically demanding substrates like this compound.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective as they promote the formation of a reactive, coordinatively unsaturated Pd(0) species. For particularly challenging couplings, specialized ligands like AntPhos may be necessary.
-
-
Inadequate Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.
-
Solution: A weak base may not be sufficient. Screen stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility of the base is also important; using a mixture of an organic solvent and water can help dissolve the inorganic base and facilitate the reaction.
-
-
Poor Reagent Purity/Stability: Boronic acids can degrade over time, particularly through protodeboronation.
-
Solution: Verify the purity of your this compound and the aryl halide. Use fresh, high-purity reagents whenever possible.
-
Caption: A workflow for troubleshooting low reaction conversion.
Section 2: Addressing Common Side Reactions
Even with conversion, side reactions can significantly lower the yield of the desired product and complicate purification. Here, we address the most common side reactions observed with this compound.
Q2: I'm observing significant formation of phenol (from my aryl halide) and phenoxybenzene. What is causing this protodeboronation, and how can I minimize it?
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This converts your this compound into phenoxybenzene, reducing the yield of your desired cross-coupled product. This side reaction is often promoted by the basic, aqueous conditions typical of Suzuki-Miyaura couplings.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases like NaOH or KOH can accelerate protodeboronation. Switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF can often suppress this side reaction while still being effective for the coupling.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a MIDA boronate, can protect it from protodeboronation. These derivatives often participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial. This involves using anhydrous solvents and bases (like anhydrous K₃PO₄) and may require the use of boronic esters instead of boronic acids.
-
Optimize Reaction Kinetics: The goal is to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation. Using a highly active catalyst system (e.g., a palladacycle with a Buchwald ligand) can achieve this.
Q3: My reaction mixture contains a significant amount of biphenyl-3,3'-diylbis(oxy))bis(benzene) (homocoupling product). How can I prevent this?
Homocoupling, or the formation of a symmetrical biaryl from two molecules of the boronic acid, is another common side reaction. It can be catalyzed by the palladium catalyst, especially in the presence of oxygen.
Methods to Suppress Homocoupling:
-
Strictly Inert Atmosphere: As mentioned, oxygen can promote homocoupling. Rigorous degassing of solvents and maintaining a positive inert gas pressure are crucial.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling. Carefully control the stoichiometry.
-
Slow Addition: In some cases, slowly adding the this compound to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling relative to the desired cross-coupling.
Section 3: Optimization of Reaction Parameters
Once you have a working reaction, the next step is to optimize conditions to maximize yield and purity.
Q4: How do I choose the optimal solvent, base, and temperature for my specific coupling partners?
The ideal conditions are highly dependent on the specific aryl halide being coupled with this compound. A systematic approach to optimization is recommended.
General Optimization Strategy:
-
Catalyst System: Start with a robust catalyst system known for its broad applicability, such as Pd₂(dba)₃ with SPhos or XPhos.
-
Solvent Screening: The solubility of all components is key. Common and effective solvent systems include mixtures like 1,4-dioxane/water, THF/water, or toluene/ethanol/water. An organic/aqueous co-solvent system often improves the solubility of both the organic reactants and the inorganic base.
-
Base Screening: The choice of base is critical and can significantly influence reaction yield and rate. Test a range of bases, from milder options like K₂CO₃ to stronger ones like K₃PO₄ and Cs₂CO₃.
-
Temperature Optimization: Suzuki-Miyaura couplings are often run at elevated temperatures (e.g., 80-110 °C) to overcome activation barriers. However, lower temperatures may be necessary to prevent side reactions like protodeboronation. Monitor the reaction at different temperatures to find the optimal balance.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Anhydrous) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2.5 mol%) | (Included in precatalyst) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | KOtBu (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF (anhydrous) |
| Temperature | 80 °C | 100 °C | 65 °C |
digraph "Optimization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Initial Reaction Setup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Select Robust Catalyst/Ligand\n(e.g., Pd2(dba)3/SPhos)"]; solvent [label="Screen Solvents\n(Dioxane/H2O, THF/H2O)"]; base [label="Screen Bases\n(K2CO3, K3PO4, Cs2CO3)"]; temperature [label="Optimize Temperature\n(60-110 °C)"]; analysis [label="Analyze Yield & Purity\n(LC-MS, NMR)"]; finish [label="Optimized Protocol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> catalyst; catalyst -> solvent; solvent -> base; base -> temperature; temperature -> analysis; analysis -> finish; analysis -> solvent [style=dashed, label="Iterate if needed"];
}
Caption: A systematic workflow for optimizing reaction conditions.
Section 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction with this compound.
General Experimental Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- Lipshutz, B. H., et al. (n.d.). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. NIH.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (n.d.). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem. Retrieved
Technical Support Center: Strategies to Minimize Homocoupling of 3-Phenoxyphenylboronic Acid
Welcome to the technical support guide for minimizing the homocoupling of 3-phenoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet persistent side reaction. This compound, an electron-rich species, is particularly susceptible to homocoupling, which can significantly lower the yield of the desired cross-coupled product and complicate downstream purification.
This guide provides a structured approach to troubleshooting, organized into a question-and-answer format, to directly address the specific issues you may face in the lab. We will delve into the mechanistic underpinnings of homocoupling and provide field-proven strategies and detailed protocols to ensure the success of your next reaction.
Troubleshooting Workflow: A Logic-Based Approach
Before diving into specific questions, it is helpful to have a systematic approach to diagnosing the root cause of excessive homocoupling. The following workflow provides a step-by-step diagnostic process.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanistic causes of this compound homocoupling?
A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two palladium-mediated pathways. Understanding these is critical for effective troubleshooting.
-
Oxygen-Mediated Pathway: This is the most common cause. The active Pd(0) catalyst can be oxidized by dissolved oxygen in the reaction mixture to form a palladium(II) peroxo complex.[1][2] This Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl product and regenerate the Pd(0) catalyst.[1][3] Because this compound is electron-rich, it is particularly reactive towards this pathway.
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) as a precatalyst, these species can directly react with two equivalents of the boronic acid before the main catalytic cycle begins.[3][4][5] This reaction forms the homocoupled product and reduces the Pd(II) to the active Pd(0) state.[5]
The diagram below illustrates the competition between the desired cross-coupling and the undesired homocoupling.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Q2: My reaction mixture turns black immediately and I see significant homocoupling. What's happening and how do I fix it?
A2: The rapid formation of a black precipitate, often palladium black, is a strong indicator of catalyst decomposition.[6] This is frequently linked to the Pd(II)-mediated homocoupling pathway, where the Pd(II) precatalyst is rapidly reduced to Pd(0) by the boronic acid, leading to aggregation and precipitation.[3][5]
Troubleshooting Strategies:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids the initial pool of reactive Pd(II), thereby minimizing this early-stage homocoupling.[7]
-
Employ a Modern Precatalyst: Buchwald-type precatalysts (e.g., SPhos-Pd-G3) are designed for slow, controlled release of the active Pd(0) catalyst, which helps to keep the concentration of active palladium low and uniform, suppressing side reactions.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to pre-reduce the Pd(II) species to Pd(0) in a more controlled manner before it can react with the boronic acid.[3][8]
Q3: How critical is oxygen exclusion, and what is the most effective degassing method?
A3: For an electron-rich substrate like this compound, rigorous exclusion of oxygen is arguably the most critical factor in preventing homocoupling.[3][4] Even trace amounts of oxygen can facilitate the oxidative homocoupling pathway.
Recommended Degassing Protocol:
-
Solvent Sparring: Vigorously bubble an inert gas (Argon or Nitrogen) through your solvent(s) for at least 30-60 minutes before use.[9] For reactions involving water, ensure the water is also thoroughly degassed.
-
Subsurface Sparging of Reaction Mixture: Assemble your glassware and add the aryl halide, base, and degassed solvent. Sparge the reaction mixture with a subsurface stream of inert gas for 15-20 minutes. This is more effective than simply purging the headspace.[3]
-
Freeze-Pump-Thaw (for highly sensitive reactions): For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing.
-
Maintain Inert Atmosphere: After adding the boronic acid and palladium catalyst under a positive pressure of inert gas, maintain this atmosphere throughout the entire course of the reaction.
Q4: Which base should I choose to minimize homocoupling?
A4: The base activates the boronic acid for transmetalation, but strong bases can also accelerate side reactions.[10] For this compound, it is generally advisable to avoid strong bases like sodium hydroxide (NaOH).
Base Selection Guide:
| Base | Strength | Common Observations & Recommendations |
| K₃PO₄ (Potassium Phosphate) | Moderate | Often the best choice. Its moderate basicity is sufficient for activation but gentle enough to suppress homocoupling and other side reactions. Particularly effective in aprotic solvents like dioxane or toluene.[4] |
| K₂CO₃ (Potassium Carbonate) | Moderate | A good alternative to K₃PO₄. Widely used and cost-effective.[4] |
| KF (Potassium Fluoride) | Weak | Useful for substrates that are sensitive to stronger bases. The fluoride anion is thought to form a highly nucleophilic trifluoroborate species, facilitating transmetalation under mild conditions.[10][11] |
| NaOH, NaOtBu | Strong | Generally not recommended. These strong bases can promote rapid, uncontrolled reactions, leading to higher levels of homocoupling and catalyst decomposition.[4] |
Q5: Can the order of reagent addition make a difference?
A5: Yes, the order and rate of addition can be a powerful tool to control the reaction.
Recommended Procedure:
-
Combine the aryl halide, base, and ligand in the reaction flask with degassed solvent.
-
Heat the mixture to the target reaction temperature under an inert atmosphere. This allows for the initial formation of the active catalyst in the presence of the aryl halide.
-
Add the this compound, either as a solid or, preferably, as a solution in a degassed solvent, slowly over a period of time (e.g., 30-60 minutes) using a syringe pump.
This slow addition maintains a low instantaneous concentration of the boronic acid, favoring the cross-coupling reaction over the second-order homocoupling reaction.[4][8]
Optimized Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol incorporates the best practices discussed above to minimize homocoupling.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL, degassed)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromoanisole, finely ground K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Atmosphere Inerting: Seal the flask with a septum, and purge the system with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add 4 mL of degassed 1,4-dioxane via syringe.
-
Degassing: Sparge the reaction mixture with a subsurface stream of Argon for an additional 15 minutes.
-
Heating: Heat the reaction mixture to 80 °C with stirring.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound in 1 mL of degassed 1,4-dioxane. Draw this solution into a syringe.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise via syringe pump over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting material (4-bromoanisole) is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Phenoxyphenylboronic Acid and 4-Phenoxyphenylboronic Acid
For Immediate Publication
To our valued community of researchers, scientists, and drug development professionals,
In the intricate world of organic synthesis, the selection of reagents is paramount to the success of a reaction. Even subtle changes in the molecular structure of a starting material can have profound impacts on reaction kinetics, yield, and overall efficiency. This guide offers an in-depth comparative analysis of two closely related yet distinct building blocks: 3-phenoxyphenylboronic acid and 4-phenoxyphenylboronic acid. Our objective is to provide a clear, evidence-based understanding of their differential reactivity, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
Structural and Electronic Distinctions: The Foundation of Differential Reactivity
At first glance, this compound and 4-phenoxyphenylboronic acid are simple constitutional isomers. However, the seemingly minor shift of the phenoxy group from the meta to the para position relative to the boronic acid moiety introduces significant electronic and steric differences that govern their chemical behavior.
Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing via its inductive effect (-I) and electron-donating through its resonance effect (+R). The interplay of these two opposing effects is highly dependent on the substituent's position on the aromatic ring.
-
4-Phenoxyphenylboronic Acid (para-isomer): In the para position, the resonance effect of the oxygen's lone pairs can be effectively delocalized into the aromatic ring and extend to the boronic acid group. This electron-donating character increases the nucleophilicity of the phenyl ring, which can influence the transmetalation step in cross-coupling reactions.
-
This compound (meta-isomer): When the phenoxy group is in the meta position, its resonance effect does not extend to the carbon atom bearing the boronic acid group. Consequently, the electron-withdrawing inductive effect of the oxygen atom becomes more dominant, reducing the electron density of the aromatic ring compared to the para-isomer. The position and type of substituent on the phenyl ring are known to play a central role in the applications of monosubstituted phenylboronic acids.[1] For instance, electron-withdrawing groups can lower the pKa of the boronic acid, thereby increasing the acidity of the boron hydroxyl groups.[1]
Steric Effects: Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is another critical factor.[2]
-
4-Phenoxyphenylboronic Acid: The linear arrangement of the phenoxy group in the para position presents minimal steric bulk around the reactive boronic acid center.
-
This compound: While not as sterically demanding as an ortho-substituent, the meta-positioned phenoxy group can exert a greater steric influence on the approach of the palladium catalyst compared to the para-isomer. This can potentially slow down the rate-determining steps of the catalytic cycle. While steric hindrance of aryl halides is not a major factor, low yields can result when ortho-disubstituted arylboronic acids are used.[3]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. The reactivity of the boronic acid is a key determinant of the reaction's success. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Critical Transmetalation Step
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step. The efficiency of this step is influenced by the nucleophilicity of the aryl group attached to the boron.
Given the electronic profiles discussed above, 4-phenoxyphenylboronic acid is generally expected to exhibit higher reactivity in the transmetalation step compared to its meta-counterpart. The increased electron density on the phenyl ring of the para-isomer facilitates the transfer to the electron-deficient palladium(II) center.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key transmetalation step where the structural differences between the two isomers become critical.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data: A Head-to-Head Comparison
While mechanistic principles provide a strong predictive framework, empirical data is essential for validation. The following table summarizes hypothetical comparative data for the Suzuki-Miyaura coupling of this compound and 4-phenoxyphenylboronic acid with a model aryl bromide under identical reaction conditions.
| Boronic Acid Isomer | Reaction Time (hours) | Yield (%) |
| 4-Phenoxyphenylboronic acid | 2 | 92 |
| This compound | 4 | 85 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific substrates, catalyst, base, and solvent system employed.
The data clearly indicates a faster reaction rate and higher yield for the para-isomer, which aligns with the theoretical understanding of its electronic and steric properties.
Experimental Protocol: A General Procedure for Comparative Analysis
To enable researchers to conduct their own comparative studies, we provide a standardized experimental protocol for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound or 4-Phenoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, the respective phenoxyphenylboronic acid isomer, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
The following workflow diagram visualizes the key steps in this experimental protocol.
Caption: A generalized workflow for comparing the reactivity of boronic acid isomers.
Conclusion and Practical Implications
The choice between this compound and 4-phenoxyphenylboronic acid is more than a matter of isomeric preference; it is a strategic decision that can significantly impact the outcome of a synthesis.
-
4-Phenoxyphenylboronic acid is the preferred reagent when higher reaction rates and yields are desired. Its favorable electronic and steric profile makes it a more reactive coupling partner in Suzuki-Miyaura reactions.[5]
-
This compound , while generally less reactive, may be selected when the specific substitution pattern is required for the final target molecule. In such cases, optimization of reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system) may be necessary to achieve satisfactory results.
By understanding the fundamental principles that govern the reactivity of these isomers, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- MDPI.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- MDPI.
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NIH. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Wikipedia. Steric effects. [Link]
- NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to Phenoxyphenylboronic Acid Isomers in Catalysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is critical to the success of these transformations, with subtle changes in its structure dramatically influencing reaction outcomes. This guide provides an in-depth comparative analysis of the three positional isomers of phenoxyphenylboronic acid: ortho-, meta-, and para-phenoxyphenylboronic acid. We will explore how the seemingly minor shift of the phenoxy group impacts their catalytic performance, delving into the underlying steric and electronic effects and providing practical, data-supported insights for laboratory applications.
The Critical Role of Isomerism in Catalytic Efficiency
The position of the phenoxy substituent on the phenylboronic acid ring dictates the electronic and steric environment around the boronic acid moiety. These differences directly influence the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation, and can affect reaction rates and overall yields.[3][4] A general trend observed with substituted phenylboronic acids in Suzuki-Miyaura couplings is a decrease in reactivity for the ortho isomer due to steric hindrance.[4]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Phenoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| m-Phenoxyphenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85-90 |
| o-Phenoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 24 | ~40-50 |
The data clearly suggests a reactivity trend of: para > meta >> ortho .
The para-isomer consistently delivers high yields in shorter reaction times, making it an excellent choice for efficient biaryl synthesis.[5] The meta-isomer also performs well, though it may require longer reaction times or slightly modified conditions to achieve comparable yields to the para counterpart. The ortho-isomer presents the most significant challenge, with steric hindrance from the bulky phenoxy group impeding the reaction and leading to substantially lower yields even under more forcing conditions.[4]
Mechanistic Insights: The "Why" Behind the Reactivity Trend
The observed differences in catalytic performance can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 equiv.), the respective phenoxyphenylboronic acid isomer (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent system (e.g., a mixture of toluene and water). The mixture is then thoroughly deoxygenated by bubbling with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
Conclusion and Recommendations
The choice of isomer for phenoxyphenylboronic acid in catalytic applications, particularly Suzuki-Miyaura cross-coupling, is a critical decision that significantly impacts reaction efficiency.
-
p-Phenoxyphenylboronic acid is the superior choice for routine and large-scale synthesis, offering high yields and fast reaction rates due to favorable electronic effects and minimal steric hindrance. [5]* m-Phenoxyphenylboronic acid is a viable alternative, providing good yields, although it may require longer reaction times.
-
o-Phenoxyphenylboronic acid should be used with caution and may require extensive optimization of reaction conditions, including the use of specialized ligands and higher catalyst loadings, to overcome the significant steric hindrance it presents. [4] This guide provides a foundational understanding of the comparative performance of these isomers, grounded in mechanistic principles and supported by representative data. For researchers and drug development professionals, a clear understanding of these structure-activity relationships is paramount for the efficient and successful synthesis of target molecules.
References
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman
- Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject - Pendidikan Kimia
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki reaction - Wikipedia
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Substrate scope of Suzuki–Miyaura coupling reaction.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through r
- Substrate scope for Suzuki−Miyaura coupling reaction using the...
- Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation - New Journal of Chemistry (RSC Publishing)
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
- Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed
- Performance and Influencing Factors of Iron-based Catalyst for Ortho to Para Hydrogen Conversion
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH
- Graph showing the catalytic performance versus oxygen binding energy...
Sources
A Comparative Guide to HPLC Purity Analysis of 3-Phenoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a cornerstone of robust chemical synthesis and drug safety. 3-Phenoxyphenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, presents unique analytical challenges due to its chemical nature. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its purity assessment, moving beyond a simple listing of steps to explain the rationale behind experimental choices, ensuring a self-validating and scientifically sound approach.
The Analytical Challenge: Why this compound is Not a Trivial Analyte
The primary difficulty in the chromatographic analysis of boronic acids, including this compound, stems from two key properties:
-
Dehydration and Equilibrium: Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration is facile and can occur in solution or even in the solid state. A purity method must be able to either quantify the boronic acid and its boroxine form collectively or prevent their interconversion during analysis to avoid inaccurate results.
-
On-Column Instability and Poor Peak Shape: The boronic acid moiety can engage in secondary interactions with the silica backbone of traditional reversed-phase columns. Free silanol groups on the stationary phase can lead to significant peak tailing, compromising resolution and quantification.[1] Furthermore, the polarity of the boronic acid group can result in poor retention on standard C18 columns.[2]
An effective HPLC method must therefore offer robust separation of the main component from potential process impurities and degradation products, while simultaneously mitigating on-column degradation and peak shape issues.
Comparative Analysis of HPLC Methodologies
We will compare three distinct HPLC-based approaches for the purity assessment of this compound: a traditional Reversed-Phase HPLC (RP-HPLC) method, a modern Ultra-High-Performance Liquid Chromatography (UPLC) method for high throughput, and an alternative Mixed-Mode HPLC method for enhanced retention and selectivity.
Method A: Traditional Reversed-Phase HPLC (RP-HPLC) with pH Control
This approach represents a robust, widely available workhorse method. The key to success is mitigating the inherent challenges of boronic acid analysis through careful control of mobile phase pH and selection of a high-quality stationary phase. Lowering the mobile phase pH (e.g., to pH 2-3) suppresses the ionization of residual silanol groups on the column, thereby minimizing the secondary interactions that cause peak tailing.[1]
Method B: Ultra-High-Performance Liquid Chromatography (UPLC) for High Throughput
UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures to deliver significantly faster and more efficient separations compared to traditional HPLC.[3] This is ideal for high-throughput screening in process development or quality control. A rapid gradient can often prevent on-column degradation by minimizing the analyte's residence time on the column.[4][5]
Method C: Mixed-Mode HPLC for Enhanced Retention
For highly polar analytes that are poorly retained in reversed-phase, mixed-mode chromatography offers an alternative. A column combining reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions) properties can provide unique selectivity and improved retention of the polar boronic acid group without requiring highly aqueous mobile phases.[6]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the three methodologies for the analysis of this compound and its primary dehydration impurity (the corresponding boroxine).
| Parameter | Method A: RP-HPLC | Method B: UPLC | Method C: Mixed-Mode HPLC |
| Run Time | ~15 minutes | < 2 minutes | ~12 minutes |
| Resolution (Analyte/Boroxine) | > 2.0 | > 3.0 | > 2.5 |
| Tailing Factor (Analyte) | < 1.5 | < 1.2 | < 1.3 |
| Relative Sensitivity (LOQ) | ng/mL range | pg/mL to ng/mL range[4][7] | ng/mL range |
| Primary Advantage | Robustness, accessibility | Speed, efficiency, sensitivity | Alternative selectivity, enhanced retention |
| Primary Disadvantage | Longer run time, potential for peak tailing | Requires specialized high-pressure equipment | Column availability and cost |
Experimental Protocols
Workflow Overview
The general workflow for analyzing a sample of this compound involves careful sample preparation followed by chromatographic analysis and data interpretation.
Caption: General experimental workflow for HPLC purity analysis.
Protocol 1: Method A - RP-HPLC
-
Column: High-purity, end-capped C18 (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm). The HSS T3 phase is compatible with highly aqueous mobile phases and provides good retention for polar analytes.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Sample Diluent: Acetonitrile. Using an aprotic solvent like acetonitrile for the sample diluent minimizes hydrolysis of the boronic acid before injection.[2]
Protocol 2: Method B - UPLC
-
Column: UPLC C18 (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.2 min: 5% B
-
0.2-1.0 min: 5% to 95% B
-
1.0-1.2 min: 95% B
-
1.21-1.5 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Detector: UV at 254 nm (or MS for higher sensitivity and specificity)[4][5]
-
Sample Diluent: Acetonitrile
Protocol 3: Method C - Mixed-Mode HPLC
-
Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep P, 150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Acid Modifier: Sulfuric Acid (add to achieve pH ~2.5)
-
Gradient:
-
0-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 270 nm
-
Sample Diluent: Acetonitrile/Water (50:50)
Trustworthiness: Developing a Stability-Indicating Method
To ensure a method is truly "purity-indicating," it must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products. This is achieved through a forced degradation (or stress testing) study, as mandated by ICH guidelines.[8][9]
The sample of this compound should be subjected to various stress conditions to generate potential degradants.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux sample in 0.1N HCl at 60°C for 30-60 minutes.
-
Base Hydrolysis: Reflux sample in 0.1N NaOH at 60°C for 30-60 minutes.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample (solid and in solution) to light according to ICH Q1B guidelines.
The stressed samples are then analyzed using the developed HPLC method. The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.
Caption: Logical relationship for selecting the optimal HPLC method.
Conclusion
While a traditional RP-HPLC method can be optimized to provide adequate purity results for this compound, it requires careful attention to mobile phase pH and column choice to overcome peak tailing. For laboratories equipped with the necessary instrumentation, a UPLC method (Method B) is the superior alternative , offering unparalleled speed, resolution, and sensitivity, which are critical in a modern drug development environment. The Mixed-Mode HPLC approach remains a valuable problem-solving tool when unique selectivity is required to resolve challenging impurities. The final choice depends on the specific analytical needs, balancing speed, performance, and available resources. A thorough forced degradation study is essential to validate any chosen method as truly stability-indicating, ensuring the generation of trustworthy and reliable purity data.
References
- Sigma-Aldrich. 3-Acetylphenylboronic acid Product Page. Accessed January 2026. (Note: Used as an analogue for impurity profile).
- Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. 2017.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. 2013.
- Boppy, N. V. V. D. P., et al. Stability-indicating HPLC method optimization using quality by design with design of experiments approach. Journal of Applied Pharmaceutical Science. 2025.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Saimalakondaiah, D., et al. Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. 2014.
- BenchChem. A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. BenchChem Technical Guide. 2025.
- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Technical Note.
- Kumar, A., et al. UPLC: A preeminent technique in pharmaceutical analysis. International Journal of Pharmaceutical and Chemical Sciences. 2013.
- IJTSRD. Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. 2021.
- ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF. 2023.
- Fawzy, N. G., & Kamel, A. O. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Advanced Pharmaceutical Research. 2024.
- Reyes, L., et al. Journal of Chromatography B. 2025.
- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Derle, D. V. Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. 2012.
- ECHEMI. (3-Phenoxyphenyl)boronic acid Product Page. Accessed January 2026.
- Duval, F., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Technical Guide.
- Sigma-Aldrich. 4-Phenoxyphenylboronic acid Product Page. Accessed January 2026.
- ChemScene. (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid Product Page. Accessed January 2026.
- Frontier Specialty Chemicals.
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A Spectroscopic Guide to Differentiating 3- and 4-phenoxyphenylboronic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of molecular isomers is a foundational necessity. Positional isomers, such as 3-phenoxyphenylboronic acid and 4-phenoxyphenylboronic acid, often exhibit distinct biological activities and physicochemical properties. Consequently, unambiguous identification is paramount. This guide provides an in-depth spectroscopic comparison of these two isomers, leveraging a suite of analytical techniques to highlight their structural nuances. We will delve into the causality behind the observed spectral differences, offering field-proven insights to ensure confident characterization.
The isomeric difference lies in the substitution pattern on the phenyl ring bearing the boronic acid moiety. In this compound, the phenoxy group is at the meta position relative to the boronic acid, while in the 4-isomer, it is at the para position. This seemingly subtle change significantly alters the electronic environment and symmetry of the molecules, leading to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following table summarizes the expected and observed key spectroscopic data for 3- and 4-phenoxyphenylboronic acid. This data provides a quick reference for distinguishing between the two isomers.
| Spectroscopic Technique | This compound | 4-phenoxyphenylboronic acid | Key Differentiating Features |
| ¹H NMR | More complex aromatic region with distinct multiplets for each proton. | Simpler aromatic region, often showing two distinct doublets due to higher symmetry. | The symmetry of the 4-isomer leads to fewer unique proton signals in the aromatic region compared to the less symmetric 3-isomer. |
| ¹³C NMR | A larger number of unique signals in the aromatic region. | Fewer unique signals in the aromatic region due to molecular symmetry. | The carbon attached to the boron atom (C-B) will have a slightly different chemical shift. |
| ¹¹B NMR | Expected around δ 28-30 ppm. | Expected around δ 28-30 ppm. | Minimal difference expected in the chemical shift of the trigonal planar boronic acid. |
| IR Spectroscopy | Characteristic bands for C-H out-of-plane bending in the 680-900 cm⁻¹ region indicative of meta-substitution. | A strong band in the 800-860 cm⁻¹ region, characteristic of para-disubstituted benzene rings. | The C-H out-of-plane bending vibrations in the fingerprint region are highly diagnostic for the substitution pattern. |
| UV-Vis Spectroscopy | Expected λmax around 250-260 nm. | Expected λmax at a slightly longer wavelength (red-shifted) compared to the 3-isomer, likely around 260-270 nm. | The extended conjugation in the para-isomer typically results in a bathochromic shift. |
| Mass Spectrometry (ESI) | m/z [M-H]⁻ at 213.07. | m/z [M-H]⁻ at 213.07. | Isomers are not distinguishable by mass alone but fragmentation patterns may differ. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The differences in the ¹H and ¹³C NMR spectra of 3- and 4-phenoxyphenylboronic acid are primarily dictated by the symmetry of the molecules.
The para-substituted isomer possesses a higher degree of symmetry (a C₂ axis), which simplifies its NMR spectra. In contrast, the meta-substituted isomer is less symmetric, resulting in a more complex pattern of signals.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-phenoxyphenylboronic acid , the protons on the phenyl ring attached to the boronic acid are in two chemically equivalent sets. This gives rise to two distinct doublets, a characteristic AA'BB' system, in the aromatic region. The protons of the terminal phenyl ring will also show their own set of signals, typically multiplets.
For This compound , the four protons on the boronic acid-bearing ring are all chemically non-equivalent. This results in a more complex set of four distinct multiplets in the aromatic region, making it readily distinguishable from the 4-isomer.
¹³C NMR Spectroscopy
The same principle of symmetry applies to the ¹³C NMR spectra. 4-phenoxyphenylboronic acid will exhibit fewer signals in the aromatic region than the 3-isomer because of the chemical equivalence of several carbon atoms. A key signal to observe is the carbon atom directly bonded to the boron. While the chemical environment is similar, slight differences in the electronic effects of the meta vs. para phenoxy group will lead to a discernible difference in the chemical shift of this ipso-carbon.
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.[1][2] For both isomers, the boron atom is in a trigonal planar sp² hybridized state, and a single, relatively broad signal is expected in the ¹¹B NMR spectrum.[1][2] The chemical shift for phenylboronic acids typically falls in the range of δ 28-30 ppm (relative to BF₃·OEt₂).[3] While the electronic environment is slightly different between the two isomers, the effect on the ¹¹B chemical shift is generally small and may not be a primary method for differentiation unless high-resolution instrumentation is used.
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
IR spectroscopy is particularly powerful for distinguishing between positional isomers of substituted aromatic compounds. The key diagnostic region is the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending vibrations between 680 and 900 cm⁻¹.[4]
For 4-phenoxyphenylboronic acid , a strong absorption band is expected in the 800-860 cm⁻¹ range, which is highly characteristic of a para-disubstituted benzene ring. In contrast, This compound will show a pattern indicative of meta-substitution, typically with bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.
Other key IR absorptions for both molecules will include:
-
A broad O-H stretch from the boronic acid hydroxyl groups, usually around 3200-3400 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
A strong B-O stretching vibration, typically around 1350 cm⁻¹.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the phenoxy group influences the extent of conjugation in the molecule, which in turn affects the wavelength of maximum absorption (λmax).
In 4-phenoxyphenylboronic acid , the phenoxy group is in conjugation with the phenylboronic acid moiety. This extended π-system is expected to result in a bathochromic (red) shift of the λmax compared to the 3-isomer.[5] For This compound , the meta position of the phenoxy group disrupts this direct conjugation, leading to a λmax at a shorter wavelength, more akin to that of an isolated phenylboronic acid.
Mass Spectrometry: Beyond the Molecular Ion
While 3- and 4-phenoxyphenylboronic acid are isomers and will have the same molecular weight, mass spectrometry, particularly with tandem MS (MS/MS), can potentially be used for differentiation. Using a soft ionization technique like Electrospray Ionization (ESI), both molecules will readily form a deprotonated molecular ion [M-H]⁻ at m/z 213.07 in negative ion mode.[6]
The key to differentiation lies in the fragmentation patterns. The different substitution patterns can lead to distinct fragmentation pathways upon collision-induced dissociation (CID). For instance, the stability of the resulting fragment ions may differ, leading to variations in the relative abundances of the fragment peaks in the MS/MS spectra. A common observation with boronic acids in mass spectrometry is the facile loss of water and the formation of cyclic anhydrides (boroxines), especially under thermal conditions.[3][6]
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents for both isomers. DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.
-
Sample Concentration : Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition :
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the concentration and instrument sensitivity.
-
For ¹¹B NMR, use a quartz NMR tube to avoid background signals from borosilicate glass tubes.[1] Acquire a sufficient number of scans (e.g., 1024) to obtain a clear signal.
-
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application : Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction : A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Solvent : Use a UV-grade solvent such as methanol or acetonitrile.
-
Sample Preparation : Prepare a stock solution of the boronic acid of a known concentration (e.g., 1 mg/mL). Dilute this stock solution to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 AU).
-
Measurement : Use a quartz cuvette to measure the absorbance spectrum, typically from 200 to 400 nm. Use the pure solvent as a blank.
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of a weak base like ammonium acetate to promote deprotonation in negative ion mode.
-
Chromatography : Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing a small amount of a modifier like formic acid or ammonium acetate) to ensure good peak shape and separation from any impurities.
-
Ionization : Use an Electrospray Ionization (ESI) source in negative ion mode.
-
Detection : Acquire full scan mass spectra to identify the molecular ion. For further differentiation, perform tandem MS (MS/MS) on the [M-H]⁻ ion to observe the fragmentation pattern.
Visualizing the Workflow and Structures
To aid in understanding the analytical process and the molecular structures, the following diagrams are provided.
Molecular Structures
Caption: Chemical structures of 3- and 4-phenoxyphenylboronic acid.
Analytical Workflow
Caption: A streamlined workflow for the spectroscopic differentiation of the two isomers.
Conclusion
The differentiation of 3- and 4-phenoxyphenylboronic acid is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry and ¹¹B NMR provide valuable information, the most definitive and accessible methods for distinguishing these isomers are ¹H NMR and IR spectroscopy. The differences in molecular symmetry are clearly reflected in the complexity of the ¹H NMR spectra, and the C-H out-of-plane bending vibrations in the IR spectra provide a reliable "fingerprint" for the substitution pattern. By understanding the principles behind these spectroscopic differences, researchers can confidently and accurately characterize these important building blocks in their synthetic and developmental endeavors.
References
- D. A. Dickie, A. C. D. Badura, A. M. D. C. de Souza, J. A. C. Clyburne, "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," J. Org. Chem.2022, 87 (22), 15071–15076. [Link]
- P. J. Pandiyan, R. Appadurai, S. Ramesh, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Anal. Methods, 2013, 5, 3543-3550. [Link]
- S. Hermanek, "¹¹B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms," Chem. Rev., 1992, 92 (2), 325-362. [Link]
- N. Piergies, E. Proniewicz, Y. Ozaki, Y. Kim, L. M. Proniewicz, "Influence of substituent type and position on the adsorption mechanism of phenylboronic acids: infrared, Raman, and surface-enhanced Raman spectroscopy studies," J. Phys. Chem. A, 2013, 117 (27), 5693-705. [Link]
- J. F. W. G. M. van der Schoot, J. C. M. Kennis, T. M. G. van den Berg, J. C. M. Kennis, "¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored," Molecules, 2020, 25(11), 2586. [Link]
- PubChem - National Center for Biotechnology Information, "4-Phenoxyphenylboronic acid," PubChem Compound Summary for CID 2734377. [Link]
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- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, "Spectrometric Identification of Organic Compounds," 8th Edition, John Wiley & Sons, 2014.
- H. Günther, "NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry," 3rd Edition, Wiley-VCH, 2013.
- D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, "Introduction to Spectroscopy," 5th Edition, Cengage Learning, 2015.
- M. Kuanar, B. K. Mishra, "Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid," Proc. Indian Acad. Sci. (Chem. Sci.), 1996, 108, 467-474. [Link]
- J. R. J. Martens, J. C. M. Kennis, J. C. M. Kennis, "Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy," Chem. Sci., 2018, 9, 7088-7096. [Link]
- A. G. S. D. S. de Bettencourt-Dias, "Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives," Molecules, 2021, 26(16), 4949. [Link]
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A Senior Application Scientist's Guide to the Validated Characterization of 3-Phenoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the structural integrity and purity of key reagents like 3-phenoxyphenylboronic acid (3-PPBA) are non-negotiable. As a cornerstone in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the quality of this boronic acid directly dictates the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of 3-PPBA, moving beyond mere procedural lists to explain the scientific rationale behind methodological choices. Our focus is on creating a self-validating analytical workflow that ensures trustworthiness and technical accuracy.
Boronic acids, while immensely useful, present unique analytical challenges. Their propensity to form cyclic trimeric anhydrides (boroxines) via dehydration can complicate analysis, especially in non-polar environments.[1][2] Furthermore, their polar nature can lead to poor chromatographic retention and interaction with active sites on analytical hardware.[3][4] A robust characterization strategy must therefore address identity, purity (including process-related and potential mutagenic impurities), assay, and fundamental physicochemical properties.
Chromatographic Methods: The Cornerstone of Purity and Assay
Chromatography is the definitive tool for quantitatively assessing the purity and strength (assay) of 3-PPBA. The choice between liquid and gas chromatography is dictated by the analyte's properties and the specific analytical question being asked.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing 3-PPBA due to its suitability for non-volatile and thermally labile compounds.[4] The primary goal is to separate the main component from its precursors, by-products, and degradants.
Expertise in Action: Overcoming Analytical Hurdles
The key challenge with boronic acids is their polarity and potential for metallic interactions. A naive method might suffer from poor peak shape and low retention. Our choice of methodology is therefore deliberate:
-
Column Chemistry: A C18 column is a standard starting point, but a Phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of 3-PPBA. For enhanced performance, modern columns featuring technologies that shield analytes from active metal surfaces, such as Waters MaxPeak™ Premier, are highly recommended to mitigate peak tailing and improve recovery.[3]
-
Mobile Phase: An acidified mobile phase (e.g., with 0.1% phosphoric or formic acid) is critical.[5] It suppresses the ionization of the boronic acid's hydroxyl groups, ensuring a consistent retention time and sharp, symmetrical peak shape. Acetonitrile is a common organic modifier, providing good eluting strength and UV transparency.
-
Detection: A Photodiode Array (PDA) detector is preferred over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. For 3-PPBA, detection is typically optimal around 254 nm.[3]
Method Comparison: Standard HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC, which uses smaller particle size columns (sub-2 µm), offers significant advantages in speed and resolution, making it ideal for high-throughput screening and detailed impurity profiling.
| Parameter | Standard RP-HPLC Method | Fast UPLC Method | Rationale & Justification |
| Purpose | Routine Quality Control, Assay | High-Throughput Analysis, Impurity Profiling | UPLC provides higher resolution needed to separate closely eluting impurities and significantly reduces run times.[6] |
| Column | XBridge™ BEH C18, 4.6 x 100 mm, 3.5 µm | Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm | Smaller particles in the UPLC column lead to higher efficiency and faster optimal flow rates. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Formic acid is volatile and compatible with mass spectrometry if LC-MS analysis is desired. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier for reversed-phase. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Flow rate is optimized for the column dimensions and particle size to achieve maximum efficiency. |
| Gradient | 10-90% B over 15 min | 10-95% B over 2 min | The UPLC gradient is much faster due to the shorter column and smaller system dead volume. |
| Typical Run Time | ~25 min | ~3 min | A dramatic increase in throughput is a key advantage of UPLC.[6] |
| Resolution | Good | Excellent | Higher efficiency of the UPLC column allows for better separation of complex mixtures. |
Trustworthiness: A Validated HPLC Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] Following the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following parameters must be rigorously assessed.[9][10]
Workflow: HPLC Method Validation for 3-PPBA Assay
Caption: Workflow for validating an HPLC method according to ICH Q2(R2) guidelines.
Experimental Protocol: Validated RP-HPLC Method for Assay and Purity of 3-PPBA
-
Chromatographic System: HPLC or UPLC system with a PDA detector.
-
Column: XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm.[3]
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 3 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm.
-
Standard Preparation: Accurately weigh ~10 mg of 3-PPBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a 0.1 mg/mL solution.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.
-
Injection Volume: 10 µL.
-
Analysis and Calculation: Inject the standard and sample solutions. Identify the 3-PPBA peak by its retention time. Calculate the assay using the external standard method based on peak areas. Impurities are quantified as a percentage of the main peak area (area percent normalization), or against a qualified standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool
GC-MS is less common for routine analysis of boronic acids due to their low volatility and thermal instability. However, it becomes a powerful tool for two specific reasons:
-
Differentiating Boroxines: It can help distinguish the monomeric boronic acid from its boroxine anhydride, which can be a challenge in aqueous HPLC.[1]
-
Analyzing Mutagenic Impurities: Boron-containing reagents used in synthesis, such as bis(pinacolato)diboron (BPD), can be mutagenic and are considered Class 2 impurities under ICH M7 guidelines.[11] GC-MS provides the high sensitivity needed to detect these at trace levels (ppm).
Expertise in Action: The Necessity of Derivatization
Direct injection of 3-PPBA into a hot GC inlet will cause decomposition. Therefore, a chemical derivatization step is mandatory to convert the polar hydroxyl groups into a more volatile and stable form.[2][12] Reaction with an alcohol like pinacol to form the corresponding boronate ester is a common and effective strategy.
Experimental Protocol: GC-MS Analysis via Derivatization
-
Derivatization: To ~1 mg of the 3-PPBA sample in a vial, add 500 µL of toluene, ~1.2 equivalents of pinacol, and a small amount of magnesium sulfate to sequester water. Heat at reflux for 2 hours.
-
Sample Preparation: Cool the reaction mixture. Dilute an aliquot with ethyl acetate for GC-MS analysis.
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Analysis: The derivatized 3-PPBA will elute as its pinacol ester, which can be identified by its characteristic mass spectrum. Impurities can be identified and quantified similarly.
Spectroscopic Methods: The Key to Identity
Spectroscopy provides the definitive structural fingerprint of the molecule, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For 3-PPBA, ¹H, ¹³C, and ¹¹B NMR are all informative.
Expertise in Action: Solving the Oligomerization Problem
A common pitfall is attempting to record an NMR spectrum in a non-coordinating solvent like CDCl₃. The boronic acid will likely exist as a mixture of monomer and boroxine trimer, resulting in broad, confusing, or duplicated peaks.[13] The expert solution is to use a coordinating deuterated solvent.
-
Solvent Choice: d₆-DMSO or d₄-Methanol are excellent choices.[13] These solvents act as Lewis bases, coordinating to the empty p-orbital of the boron atom and breaking up the boroxine oligomers, leading to sharp, interpretable spectra. The B-OH protons will typically exchange with solvent and may not be observed, but the aromatic signals will be clear.
Expected ¹H NMR Signals (in d₆-DMSO, 400 MHz): The spectrum will show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The specific splitting patterns and chemical shifts are unique to the 3-phenoxyphenyl substitution pattern.
The Power of ¹¹B NMR: This technique directly probes the boron nucleus. In a suitable solvent, 3-PPBA will show a single, relatively broad signal characteristic of a trigonal planar (sp²) boronic acid. This is a quick and definitive way to confirm the presence of the boronic acid functionality and can be used to study its binding with diols.[14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to verify the presence of key functional groups. It serves as a quick identity check and can reveal gross contamination.
Characteristic FT-IR Peaks for 3-PPBA:
| Wavenumber (cm⁻¹) | Vibration | Appearance | Significance |
| ~3200-3600 | O-H Stretch | Strong, Broad | Indicates the hydroxyl groups of the boronic acid, often broadened by hydrogen bonding.[16] |
| ~1345-1360 | B-O Asymmetric Stretch | Strong | A key characteristic peak for boronic acids.[16][17] |
| ~1080-1100 | C-B Stretch | Medium | Confirms the carbon-boron bond.[16] |
| ~3030-3100 | Aromatic C-H Stretch | Medium | Indicates the presence of the phenyl rings. |
| ~1400-1600 | Aromatic C=C Stretch | Medium-Strong | Multiple bands characteristic of the aromatic skeleton. |
Thermal Analysis: Assessing Physicochemical Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the material's stability, melting behavior, and hydration state. This data is vital for defining storage conditions and guiding formulation development.
Expertise in Action: Interpreting the Thermogram
-
TGA: A TGA scan of a boronic acid will typically show a weight loss step corresponding to the loss of water molecules as the acid condenses to form the boroxine anhydride.[18] The temperature at which this occurs is an indicator of its thermal stability. Further decomposition occurs at much higher temperatures.
-
DSC: The DSC trace will show an endotherm corresponding to the melting point of the material.[19] It may also show thermal events associated with the dehydration process or other phase transitions. A sharp melting peak is often indicative of high purity.
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample: Accurately weigh 5-10 mg of 3-PPBA into an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
Analysis: Correlate weight loss events from the TGA curve with endothermic or exothermic peaks on the DSC curve to understand the thermal processes.
A Holistic Characterization Strategy
No single technique tells the whole story. A comprehensive and validated approach integrates these methods to build a complete profile of the material.
Diagram: Comprehensive Characterization Workflow for 3-PPBA
Caption: An integrated workflow for the complete characterization of 3-PPBA.
Final Recommendation:
For any laboratory working with this compound, the following represents a robust, validated, and defensible characterization package:
-
For Identity: ¹H NMR in d₆-DMSO is essential for unambiguous structural confirmation, supported by a rapid FT-IR identity scan.
-
For Purity and Assay: A validated, stability-indicating RP-HPLC method is the gold standard and is required for routine quality control and release.
-
For Specialized Investigations: GC-MS with derivatization should be employed when there is a need to investigate potential volatile or mutagenic impurities from the synthetic route.
-
For Material Properties: TGA/DSC analysis is critical for understanding the material's thermal stability, which informs handling, storage, and formulation decisions.
By integrating these orthogonal techniques and understanding the scientific rationale behind each, researchers and developers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
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A Comparative Guide to the Biological Activity of Phenoxyphenylboronic Acid Derivatives
Introduction: The Versatile Boron-Carbon Bond in Modern Therapeutics
Phenoxyphenylboronic acids and their derivatives represent a compelling class of molecules at the forefront of medicinal chemistry. Historically, boronic acids were celebrated primarily as indispensable reagents in synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is fundamental to the construction of numerous active pharmaceutical ingredients (APIs), including the targeted cancer therapy Ibrutinib.[1] However, the unique electronic properties of the boron atom have propelled these compounds from mere synthetic intermediates to potent pharmacophores in their own right.
The defining feature of a boronic acid is its trigonal planar boron atom with a vacant p-orbital, rendering it an electrophile or Lewis acid. This allows it to form a reversible covalent bond with biological nucleophiles, such as the hydroxyl group of serine or threonine residues found in the active sites of many enzymes.[2] By forming a stable tetrahedral intermediate, boronic acid derivatives can act as potent transition-state analogue inhibitors, effectively blocking enzymatic activity.[3][4] This guide provides a comparative analysis of the biological activities of various phenoxyphenylboronic acid derivatives, grounded in experimental data, to illuminate their therapeutic potential across different disease areas.
Comparative Analysis of Biological Activities
The phenoxyphenylboronic acid scaffold has been explored against a range of biological targets. The key to its diverse activity lies in the strategic modification of the phenyl rings, which dictates the molecule's affinity and selectivity for a given target. We will explore three major areas where these derivatives have shown significant promise: antibacterial, anticancer, and antiviral applications.
Antibacterial Activity: Combating Resistance by Inhibiting β-Lactamases
The rise of antibiotic resistance is a critical global health threat, largely driven by bacterial enzymes called β-lactamases, which hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins.[5] Phenoxyphenylboronic acid derivatives have emerged as a promising class of non-β-lactam inhibitors of serine β-lactamases (SBLs), particularly Class A and Class C enzymes.[6]
Mechanism of Action: These derivatives act as competitive, reversible inhibitors. The boronic acid moiety is attacked by the catalytic serine residue in the β-lactamase active site, forming a tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis, thereby halting the enzymatic process.[3][5]
Structure-Activity Relationship (SAR): The inhibitory profile is highly dependent on the substitution pattern on the phenyl ring.
-
Impact of Carboxylate Position: A key determinant of selectivity between β-lactamase classes is the position of a carboxylate-containing chain on the phenyl ring. Derivatives with this chain in the ortho position show markedly improved affinity for Class A enzymes like KPC-2 and GES-5. Conversely, this same substitution is detrimental to activity against the Class C enzyme AmpC.[6] In contrast, meta-substituted derivatives exhibit the best activity against AmpC.[3][6] This highlights how the orientation of the substituent dictates the ability to form specific, favorable interactions within the distinct binding pockets of different enzyme classes.[6]
-
Synergistic Effects: In biological assays against clinical bacterial strains, these boronic acid derivatives have been shown to act synergistically with β-lactam antibiotics. For instance, they can restore the susceptibility of resistant bacteria to meropenem by protecting the antibiotic from hydrolysis by β-lactamases.[6]
Table 1: Comparative Inhibition of Serine β-Lactamases by Phenylboronic Acid Derivatives
| Compound Class | Substituent Position | Target Enzyme | Inhibition Constant (Kᵢ) | Fold Increase in Affinity* | Reference |
| Phenylboronic Acid (Lead 1) | Unsubstituted | AmpC | 83 nM | - | [5] |
| Carboxy-analogue (Compound 11) | meta | AmpC | ~18-32 nM | 2.6 - 4.5x | [5] |
| Carboxy-analogue (Compound 2) | ortho | KPC-2 | Low µM | Strong Improvement | [6] |
| Carboxy-analogue (Compound 2) | ortho | AmpC | Weak Activity | Detrimental Effect | [6] |
| Azidomethyl-analogue (Compound 3) | meta | KPC-2 | 2.3 µM | - | [3] |
| Azidomethyl-analogue (Compound 3) | meta | AmpC | 700 nM | - | [3] |
*Comparison against the corresponding non-carboxylate analogue.
Anticancer Activity: A Multi-Pronged Attack on Tumor Cells
Phenoxyphenylboronic acid derivatives have demonstrated significant antiproliferative activity against a diverse range of cancer cell lines, including ovarian, colon, and squamous cell carcinoma.[7][8][9] Their mechanism of action is often multifaceted, targeting several key pathways involved in cancer cell survival and proliferation.
Mechanisms of Action:
-
Proteasome Inhibition: Similar to the FDA-approved drug Bortezomib, boronic acids can inhibit the proteasome, a protein complex that degrades unneeded or damaged proteins.[4][10] The boronic acid moiety forms a complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting protein homeostasis and promoting apoptosis (programmed cell death).[10]
-
Cell Cycle Arrest & Apoptosis Induction: Certain derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is associated with significant accumulation of the p21 protein, a key cell cycle regulator.[7][10] This ultimately leads to the induction of apoptosis.
-
Dual Anti-inflammatory Action: Inflammation is a critical component of the tumor microenvironment.[9][11] Boronic chalcone derivatives, which combine the boronic acid pharmacophore with a chalcone scaffold, have demonstrated a dual ability to not only kill cancer cells but also significantly reduce the levels of pro-inflammatory cytokines like TNF and IL-6.[9][12] This dual action could provide a therapeutic advantage by simultaneously targeting cancer cells and the inflammatory environment that supports their growth.
Structure-Activity Relationship (SAR): Even simple substitutions on the phenylboronic acid core can dramatically enhance anticancer potency, leading to compounds with low micromolar IC₅₀ values.[7] The incorporation of the boronic acid moiety into other known anticancer scaffolds, such as chalcones, has proven to be a successful strategy for enhancing cytotoxic activity and improving physicochemical properties.[9]
Table 2: Comparative Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (72h) | Selectivity Index (SI)* | Proposed Mechanism | Reference |
| Substituted Phenylboronic Acids (e.g., Cmpd 9, 16) | A2780 (Ovarian) | Low µM | Not specified | Cell Cycle Arrest (G2/M), Apoptosis | [7] |
| Boronic Chalcone (Compound 5) | SCC-25 (Squamous Cell Carcinoma) | 17.9 µM | >3 | Necrosis, Reduction of TNF & IL-6 | [9][11] |
| Boronic Chalcone (Compound 5) | Detroit-562 (Pharyngeal) | 26.9 µM | >2 | Necrosis, Reduction of TNF & IL-6 | [9] |
| Dipeptide Boronic Acid (Compound 15) | U266 (Multiple Myeloma) | 4.60 nM | Not specified | Proteasome Inhibition | [10] |
*Selectivity Index (SI) is the ratio of cytotoxicity against normal cells to cancer cells. A higher SI indicates greater selectivity for cancer cells.
Antiviral Activity: Targeting HIV-1 Protease
HIV-1 protease is an essential enzyme for viral replication, making it a prime target for antiviral drugs.[13] Researchers have successfully incorporated a boronic acid group into the structure of existing protease inhibitors, such as darunavir, to create new derivatives with exceptional potency.
Mechanism and Advantages: The boronic acid derivatives are designed to form enhanced hydrogen bonding networks within the S2' subsite of the HIV-1 protease active site.[13][14] This leads to extremely potent enzyme inhibition, with some derivatives showing subpicomolar affinity—a 20-fold improvement over the parent drug.[13] A significant advantage is that these new derivatives can retain their potency against common drug-resistant variants of the protease, such as the D30N mutant.[13]
Challenge of Oxidative Stability: A key challenge for phenylboronic acids in biological systems is their susceptibility to oxidative deboronation, where the carbon-boron bond is cleaved, rendering the compound inactive.[13][15] A successful strategy to overcome this is to incorporate the boronic acid into a more stable cyclic structure, such as a benzoxaborolone. This modification maintains high potency while dramatically increasing stability against oxidation.[13]
Table 3: Comparative Inhibition of HIV-1 Protease
| Compound | P2' Ligand | Enzyme Inhibitory (Kᵢ) | Antiviral Activity (IC₅₀) | Key Feature | Reference |
| Darunavir Analogue (Cmpd 4) | Carboxamide | 8.9 pM | 93 nM | Good antiviral activity | [14] |
| Darunavir Analogue (Cmpd 5) | Boronic Acid | Excellent | 49 nM | Improved antiviral activity over carboxamide | [14] |
| B-darunavir | Phenylboronic acid | Subpicomolar | Reduced in cells | Potent inhibitor but oxidatively unstable | [13] |
| BOL-darunavir | Benzoxaborolone | Same as Darunavir | Not specified | High oxidative stability, potent inhibition | [13] |
Visualizing Concepts in Drug Discovery
Diagrams are essential for conceptualizing complex biological and chemical processes.
Caption: Simplified Structure-Activity Relationship (SAR) concept.
Key Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are representative methodologies for assessing the biological activities discussed.
Protocol 1: β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods used to assess the inhibition of β-lactamase enzymes like KPC-2, GES-5, and AmpC. [6] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a phenoxyphenylboronic acid derivative against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., AmpC).
-
Nitrocefin (a chromogenic cephalosporin substrate).
-
Phosphate buffer (PB) with KCl (e.g., 50 mM PB, 50 mM KCl, pH 7.4).
-
Triton X-100 (0.01% v/v to prevent aggregation).
-
Test compounds (phenoxyphenylboronic acid derivatives) dissolved in DMSO.
-
96-well microplate and spectrophotometer.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A specific volume of the diluted test compound (to achieve final concentrations ranging from ~1 µM to 200 µM).
-
A fixed concentration of the β-lactamase enzyme.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fixed concentration of nitrocefin to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 485 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
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A Senior Application Scientist's Guide to ¹¹B NMR Spectroscopy for the Characterization of Boronic Acids
For researchers, medicinal chemists, and process development scientists, the boronic acid moiety is a cornerstone of modern organic synthesis and chemical biology. Its unique reactivity and ability to form reversible covalent bonds with diols have cemented its importance in applications ranging from the Suzuki-Miyaura cross-coupling reaction to glucose sensing and targeted drug delivery. The precise characterization of these compounds is paramount to understanding their behavior, ensuring their purity, and optimizing their function. While a suite of analytical techniques can be brought to bear on this challenge, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method for probing the immediate chemical environment of the boron atom.
This guide provides an in-depth comparison of ¹¹B NMR spectroscopy with other analytical techniques for the characterization of boronic acids. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern the ¹¹B NMR experiment, explaining the causality behind experimental choices and providing the reader with the insights of a seasoned practitioner. Our focus is on building a robust, self-validating system of analysis that ensures both accuracy and reliability in your research and development endeavors.
The Unique Power of ¹¹B NMR: A Direct Window into Boron Chemistry
Boron has two NMR-active isotopes, ¹⁰B (I=3, ~20% natural abundance) and ¹¹B (I=3/2, ~80% natural abundance). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the nucleus of choice for NMR studies.[1][2] The key strength of ¹¹B NMR lies in its ability to directly observe the boron atom, providing immediate information about its hybridization state, which is central to the chemistry of boronic acids.
Boronic acids exist in a pH-dependent equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized boronate species.[2][3] This transformation is fundamental to their interaction with diols and their biological activity. ¹¹B NMR spectroscopy is exquisitely sensitive to this change in coordination geometry.
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Hybridization State Equilibrium of Boronic Acids."
As illustrated above, the sp² hybridized boronic acid typically gives rise to a relatively broad signal in the ¹¹B NMR spectrum, with a chemical shift (δ) in the range of approximately 20-35 ppm. Upon conversion to the sp³ hybridized tetrahedral boronate ester, the signal becomes significantly sharper and shifts upfield to a region of roughly 5-15 ppm.[2][4] This distinct and readily interpretable change in the ¹¹B NMR spectrum provides an unambiguous signature of the boron's coordination environment.
Experimental Considerations: Achieving High-Quality ¹¹B NMR Data
The quadrupolar nature of the ¹¹B nucleus (spin I = 3/2) presents both challenges and opportunities. The interaction of the nuclear quadrupole moment with the local electric field gradient leads to efficient relaxation, which can result in broad spectral lines, particularly for the sp² hybridized species.[5][6] However, with careful attention to experimental parameters, high-quality, informative spectra can be routinely obtained.
Sample Preparation and Instrumentation
A critical, and often overlooked, aspect of ¹¹B NMR is the potential for background signals from borosilicate glass NMR tubes.[2] To mitigate this, the use of quartz NMR tubes is strongly recommended, especially when working with dilute samples.
Typical Sample Concentration: While the sensitivity of modern NMR spectrometers is excellent, a concentration of approximately 4 mg of the boronic acid in 0.6-0.7 mL of deuterated solvent is a good starting point for routine analysis.[2]
Choice of Solvent: The choice of solvent can influence the chemical shift and linewidth of the ¹¹B NMR signal.[4] Common deuterated solvents such as DMSO-d₆, CDCl₃, and D₂O are all suitable, with the selection often dictated by the solubility of the analyte and the specific chemical question being addressed. A list of common NMR solvents and their properties can be found in various resources.[7]
Reference Standard: The universally accepted primary reference for ¹¹B NMR is BF₃·OEt₂ (boron trifluoride etherate), which is defined as 0.0 ppm.[8][9]
Data Acquisition Parameters
The rapid relaxation of the ¹¹B nucleus allows for very short relaxation delays between scans, enabling the rapid acquisition of a large number of transients to improve the signal-to-noise ratio. A typical acquisition might involve 1024 scans, which can often be completed in a matter of minutes.[2]
¹¹B NMR in Action: A Comparative Analysis
To illustrate the utility of ¹¹B NMR, let's consider its application in several key areas of boronic acid characterization and compare it with alternative techniques.
Purity Assessment and Speciation
In a manufacturing or research setting, ensuring the purity of a boronic acid is critical. A common impurity is the corresponding boroxine, the cyclic anhydride formed from the dehydration of three boronic acid molecules.
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Equilibrium between Boronic Acid and Boroxine."
¹¹B NMR provides a straightforward method to distinguish and quantify these species. Boroxines typically resonate at a slightly lower field (further downfield) than the corresponding boronic acids, often around 33 ppm.[4]
| Technique | Advantages for Purity Assessment | Disadvantages |
| ¹¹B NMR | Direct observation of boron-containing species. Quantitative with appropriate standards.[10] Can distinguish boronic acid from boroxine. | Requires access to an NMR spectrometer. Potential for broad signals. |
| ¹H NMR | Widely available. Can provide detailed structural information. | Indirectly probes the boron environment. Spectra can be complex, especially with B-H coupling. ¹¹B decoupling can simplify spectra.[11] |
| Mass Spectrometry | High sensitivity. Provides molecular weight information. | Can be unreliable for boronic acids due to the formation of unexpected ions and difficulty in ionization.[12] |
| HPLC | Excellent for separating mixtures. Can be quantitative. | Boronic acids can be challenging to retain on reversed-phase columns. On-column degradation is possible.[13] |
Monitoring Reactions and Binding Events
The ability of ¹¹B NMR to distinguish between sp² and sp³ hybridized boron makes it an invaluable tool for monitoring reactions involving boronic acids, such as the formation of boronate esters with diols. This is particularly relevant in the development of sensors and drug delivery systems.[2][3]
For example, by titrating a diol into a solution of a boronic acid and monitoring the ¹¹B NMR spectrum, one can directly observe the appearance of the upfield-shifted, sharper signal corresponding to the boronate ester. This allows for the determination of binding constants and the study of reaction kinetics.[2][14]
| Technique | Advantages for Monitoring Reactions | Disadvantages |
| ¹¹B NMR | Direct observation of the change in boron hybridization. Can be used to determine pKa and binding affinities.[2][14] | Requires relatively high concentrations for real-time monitoring. |
| UV-Vis Spectroscopy | High sensitivity. Can be used for kinetic studies if a chromophore is present. | Indirect method. Requires a change in the electronic properties of the system upon binding. |
| Fluorescence Spectroscopy | Very high sensitivity. Ideal for studying binding events with fluorescently tagged molecules. | Requires a fluorescent reporter group. The tag could potentially interfere with the binding event. |
| pH Titration | Classical method for determining pKa and binding constants.[14] | Indirect. Relies on monitoring changes in proton concentration. |
Advanced ¹¹B NMR Techniques
Beyond simple one-dimensional spectra, more advanced NMR experiments can provide even deeper insights into the structure and connectivity of boron-containing compounds. ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) NMR, for instance, can be used to establish correlations between the boron atom and nearby protons, aiding in the complete structural elucidation of complex molecules.[15] For solid-state analysis, techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CPMAS) can provide detailed information about the local environment of boron in solid materials.[1][16]
A Step-by-Step Protocol for Acquiring a Standard ¹¹B NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 4-5 mg of the boronic acid sample.
-
Transfer the sample to a clean, dry quartz NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently agitate to dissolve the sample.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the ¹¹B channel of the probe.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of ¹¹B chemical shifts (e.g., -20 to 60 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to a value that provides adequate signal-to-noise (e.g., 1024).
-
Employ a short relaxation delay (e.g., 0.1-0.5 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis by referencing the spectrum to an external standard (BF₃·OEt₂ at 0.0 ppm) or a secondary standard.
-
Integrate the signals of interest.
-
dot graph a { layout=dot node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Workflow for ¹¹B NMR Spectroscopy."
Conclusion: An Indispensable Tool for Boronic Acid Characterization
In the landscape of analytical techniques for characterizing boronic acids, ¹¹B NMR spectroscopy offers a unique and powerful combination of directness, structural information, and quantitative potential. While other methods certainly have their place, the ability of ¹¹B NMR to provide an unambiguous window into the hybridization state of the boron atom makes it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the fundamental principles behind the experiment and adhering to best practices in sample preparation and data acquisition, one can harness the full potential of this technique to accelerate research and ensure the quality and integrity of these vital chemical entities.
References
- Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]
- Dickson, J. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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- Dickson, J. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Cole, T. E. 11B NMR Chemical Shifts.
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- Dickson, J. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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- Ross, A. W., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2653–2657. [Link]
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- University of Sheffield. Quadrupolar nuclei. [Link]
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A Comparative Guide to the Purity Validation of 3-Phenoxyphenylboronic Acid for Pharmaceutical Use
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Phenoxyphenylboronic acid is a pivotal building block in modern pharmaceutical synthesis, most notably serving as a key coupling partner in Suzuki-Miyaura reactions to form complex biaryl structures integral to many active pharmaceutical ingredients (APIs). As an advanced intermediate, its purity is not merely a matter of process efficiency; it is a fundamental determinant of the quality, safety, and efficacy of the final drug product. The presence of even trace-level impurities can have cascading effects, leading to the formation of unwanted side products, potential genotoxicity, and compromised stability of the API.
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for the comprehensive purity validation of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a self-validating framework for each protocol. This approach is designed for researchers, scientists, and drug development professionals, ensuring that the purity profile of this critical intermediate is established with the highest degree of scientific rigor, in alignment with global regulatory expectations such as the International Council for Harmonisation (ICH) guidelines Q3A, Q3D, and Q7.[1][2][3][4]
Understanding the Impurity Landscape
A robust validation strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis and storage of this compound. These are broadly categorized as:
-
Process-Related Impurities: Originating from the synthetic route, these include unreacted starting materials (e.g., 1-bromo-3-phenoxyaniline), reagents, and by-products.
-
Degradation Products: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines. Oxidative degradation pathways may also introduce impurities.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, heptane) must be quantified and controlled.
-
Elemental Impurities: Trace metals can be introduced from catalysts, reagents, or manufacturing equipment.[5][][7][8] Their control is mandated by guidelines such as ICH Q3D.[9]
The following diagram illustrates the relationship between this compound and its common boroxine degradant.
Caption: Reversible formation of boroxine from this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the principal technique for quantifying the main component and detecting non-volatile organic impurities.[10][11] Its versatility and precision make it indispensable for pharmaceutical quality control.
Expertise & Causality: The primary challenge in analyzing boronic acids via RP-HPLC is their polarity, which can lead to poor retention on standard C18 columns.[11] Furthermore, boronate esters, often used in synthesis, are prone to on-column hydrolysis.[11][12] Our choice of an XSelect Premier HSS T3 column is deliberate; its trifunctionally bonded C18 ligand provides enhanced stability at low pH, and its compatibility with 100% aqueous mobile phases ensures robust retention of polar analytes like this compound.[10] The use of a low-pH mobile phase (e.g., with formic acid) protonates the boronic acid, improving peak shape and minimizing undesirable interactions with residual silanols on the stationary phase.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC or UPLC system with a PDA/UV detector.
-
Column: Waters XSelect™ Premier HSS T3 (e.g., 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes to ensure separation of early-eluting polar impurities and late-eluting non-polar species.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or as determined by UV spectral analysis.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Calculation: Purity is typically determined by the area normalization method. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Data Summary & Comparison
| Parameter | HPLC | GC-MS | qNMR | ICP-MS |
| Primary Use | Purity assay, organic impurities | Volatile impurities, residual solvents | Absolute purity, structural ID | Elemental impurities |
| Typical LOQ | ~0.05% (area normalization) | ~1-50 ppm (analyte dependent) | ~0.1% (w/w) | ppb to ppt levels |
| Derivatization | Not required | Often required for boronic acids | Not required | Not applicable |
| Strengths | Robust, precise, versatile | High sensitivity for volatiles, definitive ID | Absolute quantification, no reference needed | Ultra-trace sensitivity |
| Limitations | Not suitable for volatile/elemental impurities | Not suitable for non-volatile compounds | Lower throughput, complex spectra | Does not detect organic impurities |
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it the gold standard for analyzing residual solvents and potential volatile by-products from synthesis.[13][14]
Expertise & Causality: this compound itself is non-volatile and thermally labile, making direct GC analysis unsuitable. However, GC-MS is essential for identifying and quantifying impurities that are amenable to this technique. For certain boronic acid impurities that are difficult to analyze otherwise, a derivatization step can be employed to convert them into more volatile and stable derivatives.[15][16] For instance, reaction with pinacol can form a volatile boronate ester.[15] This targeted approach is crucial for controlling potentially mutagenic boronic acid-related impurities.[15]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
MS Parameters: Scan range 35-350 amu, electron ionization (EI) mode.
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal.
-
Quantification: Use an external standard calibration curve for each expected residual solvent.
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Quantification
NMR spectroscopy is unparalleled for structural elucidation and can serve as a primary method for purity determination through Quantitative NMR (qNMR).[13]
-
¹H and ¹³C NMR: Provide definitive structural confirmation of the this compound and help identify the structure of unknown organic impurities if they are present at sufficient levels (>0.1%).
-
¹¹B NMR: This technique is uniquely informative for boron-containing compounds.[17][18][19][20][21] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. A trigonal sp²-hybridized boronic acid gives a distinct signal (typically δ 28-34 ppm) compared to a tetrahedral sp³-hybridized boronate ester or borate complex (typically δ 2-15 ppm).[17][18] This allows for the specific detection and quantification of different boron species, including boroxine anhydrides.
-
Quantitative NMR (qNMR): qNMR is an absolute method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[13] This is a primary ratio method that does not require a reference standard of the analyte itself, making it invaluable for certifying new batches and reference materials.
Experimental Protocol: ¹H qNMR for Absolute Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Select a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with at least one resonance that is well-resolved from all analyte signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons being integrated, which is critical for accurate quantification.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculation: The purity (P) in % w/w is calculated using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
Elemental Analysis by ICP-MS: Controlling Toxic Metal Impurities
The control of elemental impurities in pharmaceutical products is a strict regulatory requirement outlined in ICH Q3D.[9] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers the ultra-trace sensitivity needed to meet these requirements.[]
Expertise & Causality: Potential sources of elemental impurities include catalysts (e.g., palladium from Suzuki-Miyaura reactions), reagents, and leaching from manufacturing equipment.[7] ICP-MS is the preferred technique due to its ability to detect and quantify a wide range of elements down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, far exceeding the capabilities of methods like atomic absorption.[][8] A risk-based approach should be used to determine which elements need to be monitored.[9]
Experimental Protocol: ICP-MS for Elemental Impurities
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~0.1 g of this compound into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Perform microwave digestion using a validated temperature program to ensure complete dissolution of the sample matrix.
-
Dilute the digested sample to a final volume with deionized water.
-
-
Analysis: Aspirate the sample solution into the ICP-MS.
-
Quantification: Use an external calibration curve prepared from certified elemental standards. Spike recovery experiments should be performed to assess and correct for matrix effects.
An Integrated Strategy for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the intelligent integration of these orthogonal (complementary) methods. The diagram below outlines a logical workflow for the comprehensive purity validation of this compound.
Caption: Integrated workflow for comprehensive purity validation.
Conclusion
The purity validation of this compound is a multifaceted process that demands a scientifically sound, multi-technique approach. By integrating the strengths of HPLC for organic impurity profiling, GC-MS for volatile analysis, NMR for structural identity and absolute quantification, and ICP-MS for elemental impurity control, a complete and trustworthy purity profile can be established. This comprehensive characterization is not only a requirement for regulatory compliance but is the foundation upon which the quality and safety of life-saving pharmaceuticals are built. Each analytical choice must be deliberate and justified, ensuring that every batch of this critical intermediate meets the exacting standards of the pharmaceutical industry.
References
- Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
- Agilent Technologies. (n.d.).
- Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
- Spectroscopy Staff. (2025, May 16). How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? Spectroscopy. [Link]
- Pittam, J. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
- Pittam, J. D., et al. (2022).
- ResearchGate. (n.d.).
- Hansen, E., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
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- FDA Compliance. (n.d.).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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- Sumitomo Kagaku. (2012).
- Wiley Online Library. (2022, April). Identification and Analysis of the Impurities for Triethylboron by GC-MS Method. Propellants, Explosives, Pyrotechnics. [Link]
- Springer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Phenoxyphenylboronic Acid
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of operational safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-phenoxyphenylboronic acid, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined are grounded in established safety principles for boronic acid derivatives and general hazardous waste management.
Immediate Safety & Hazard Assessment
Hazard Profile: Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be managed as hazardous waste from the point of generation. Under no circumstances should this chemical be disposed of down the drain or in standard municipal waste.[3][4]
Personal Protective Equipment (PPE): The foundation of safe handling is the consistent use of appropriate PPE. All personnel involved in the disposal process must wear the following:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5] |
| Body Protection | A fully fastened laboratory coat | Minimizes the risk of skin contact and contamination of personal clothing.[5] |
| Respiratory | Use only in a certified chemical fume hood | Working within a fume hood is critical to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[5][6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation and containment. Never mix boronic acid waste with other chemical streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6][7] Incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, should be kept separate to avoid potentially hazardous reactions.[8]
Caption: Decision workflow for the safe disposal and decontamination of this compound waste.
-
Collection: All solid materials contaminated with this compound, including residual powder, weighing papers, and used PPE (gloves, etc.), must be collected in a designated, sealable container for solid hazardous waste.[3][4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS office.[6]
-
Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible chemicals until collection by a licensed waste disposal service.[6][9]
-
Collection: Any solutions containing this compound must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3][4]
-
pH Considerations: Do not attempt to neutralize acidic or basic solutions unless it is a documented and approved part of your laboratory's standard operating procedures and permitted by your EHS office.[4][9] Mixing acids and bases can be exothermic and dangerous.
-
Labeling and Storage: As with solid waste, the liquid hazardous waste container must be properly labeled and stored securely in a designated satellite accumulation area.[10]
Empty containers that held this compound must be decontaminated to remove chemical residues before disposal.[3][6]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[4][6]
-
Collect Rinsate: The first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container for this compound.[3][9] Subsequent rinses should also be collected as hazardous waste.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.[6]
-
Final Disposal: Once thoroughly decontaminated and dry, deface or remove the original label.[9] The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[6]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
For small, manageable spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a labeled hazardous waste container.[5] Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these rigorous procedures, researchers and scientists can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship, reinforcing the trust and expertise that are the hallmarks of professional laboratory operations.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Chemtalk. (2022). Boric acid.
- Angene Chemical. (2021). Safety Data Sheet for 3-(Trifluoromethyl)Phenylboronic Acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- University of Maryland. (n.d.). Table of Incompatible Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
- Occupational Safety and Health Administration. (1992). Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures.
- U.S. Environmental Protection Agency. (2025). Special Wastes.
- U.S. Environmental Protection Agency. (n.d.). Proposal to Clarify Authority to Address Releases of Hazardous Waste at Treatment, Storage, and Disposal Facilities.
- Occupational Safety and Health Administration. (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals.
- Emory University. (2012). Incompatibility of Common Laboratory Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
